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  • Product: 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine
  • CAS: 1247848-33-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine: Synthesis, Characterization, and Potential Applications

Introduction: Unifying Privileged Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unifying Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This guide focuses on a novel chemical entity, 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine , which elegantly merges two privileged scaffolds: the 1-phenyl-5-aminotetrazole core and the versatile propargyl group.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity, which are crucial for enhancing the pharmacokinetic profiles of drug candidates.[1][2] The 1,5-disubstituted tetrazole framework, in particular, is a component of numerous marketed drugs with a wide array of biological activities.[2]

Concurrently, the propargyl group, containing a terminal alkyne, is a key functional handle in medicinal chemistry. It serves as a reactive motif for "click chemistry" via copper-catalyzed or strain-promoted azide-alkyne cycloadditions, enabling the facile linkage of molecules. Furthermore, the propargyl moiety itself is a recognized pharmacophore present in several drugs.[3]

This technical guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical and spectral properties, and potential applications of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, a compound of significant interest for researchers, scientists, and drug development professionals.

Proposed Synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

The synthesis of the target compound is envisioned as a two-step process, commencing with the formation of the 1-phenyl-1H-tetrazol-5-amine precursor, followed by selective N-alkylation of the exocyclic amino group with propargyl bromide.

Step 1: Synthesis of 1-Phenyl-1H-tetrazol-5-amine

A robust and environmentally benign one-pot tandem approach has been described for the synthesis of 1-aryl-1H-tetrazol-5-amines.[4] This method involves the in situ generation of 1-phenylthiourea from phenyl isothiocyanate and ammonia, followed by cyclization with sodium azide, catalyzed by ceric ammonium nitrate (CAN).

Synthesis of 1-Phenyl-1H-tetrazol-5-amine phenyl_isothiocyanate Phenyl isothiocyanate phenylthiourea [1-Phenylthiourea] phenyl_isothiocyanate->phenylthiourea in situ nh3 NH3 nh3->phenylthiourea in situ nan3 NaN3 product 1-Phenyl-1H-tetrazol-5-amine nan3->product Cyclization can CAN, TEA intermediate_complex [Heterocumulene intermediate] phenylthiourea->intermediate_complex CAN, TEA intermediate_complex->product Cyclization

Caption: Proposed synthetic pathway for 1-Phenyl-1H-tetrazol-5-amine.

  • To a stirred solution of aqueous ammonia (30%) in a round-bottom flask cooled in an ice bath, add phenyl isothiocyanate (1.0 equivalent) dropwise.

  • Stir the reaction mixture for 30 minutes at 0-5 °C.

  • Remove the excess ammonia under reduced pressure.

  • Add triethylamine (TEA, 2.0 equivalents) and sodium azide (1.5 equivalents) to the reaction mixture.

  • Add a catalytic amount of ceric ammonium nitrate (CAN, 10 mol%).

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-tetrazol-5-amine.

Step 2: N-propargylation of 1-Phenyl-1H-tetrazol-5-amine

The selective N-alkylation of the exocyclic amino group of 5-amino-1-phenyltetrazole is the crucial step. While alkylation can potentially occur on the tetrazole ring nitrogens, judicious choice of reaction conditions can favor the desired product. The exocyclic amino group in 5-aminotetrazoles can act as a nucleophile in multicomponent reactions, suggesting its accessibility for alkylation.[1] A study on the N-alkylation of a related system, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl bromide in the presence of a base like potassium carbonate in acetone, provides a good starting point for this transformation.[5]

N-propargylation of 1-Phenyl-1H-tetrazol-5-amine precursor 1-Phenyl-1H-tetrazol-5-amine product 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine precursor->product Acetone, rt propargyl_bromide Propargyl bromide propargyl_bromide->product Acetone, rt base K2CO3 base->product Acetone, rt

Caption: Proposed N-propargylation of 1-Phenyl-1H-tetrazol-5-amine.

  • To a solution of 1-phenyl-1H-tetrazol-5-amine (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Predicted Physicochemical and Spectral Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C10H9N5Based on the chemical structure.
Molecular Weight 199.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar N-alkylated 5-amino-1-phenyltetrazoles are reported as solids.[4]
Melting Point 150-170 °CN-ethyl-1-phenyl-1H-tetrazol-5-amine has a melting point of 160-162 °C.[6] The introduction of the propargyl group may slightly alter this.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Tetrazoles are generally soluble in polar aprotic solvents.[7]
Predicted Spectral Data

(Predicted in DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~9.3-9.5s1H-NH-The N-H proton of the exocyclic amine in similar structures appears as a singlet in this downfield region.[4]
~7.5-7.8m5HPhenyl-HAromatic protons of the phenyl ring are expected in this range.
~4.2-4.4d2H-CH2-The methylene protons adjacent to the nitrogen and the alkyne will be a doublet due to coupling with the acetylenic proton.
~3.1-3.3t1H≡C-HThe terminal acetylenic proton will appear as a triplet due to coupling with the methylene protons.

(Predicted in DMSO-d6, 100 MHz)

Chemical Shift (δ, ppm)AssignmentJustification
~152-154C5 (tetrazole)The carbon of the tetrazole ring in 1,5-disubstituted aminotetrazoles appears in this region.[4]
~120-135Phenyl carbonsAromatic carbons of the phenyl group.
~80-82≡C -HThe sp-hybridized carbon of the terminal alkyne.
~72-74-C C-The sp-hybridized carbon attached to the methylene group.
~35-37-C H2-The methylene carbon attached to the nitrogen.
Wavenumber (cm-1)IntensityAssignmentJustification
~3300Sharp, medium≡C-H stretchCharacteristic absorption for a terminal alkyne.[6][8]
~3200-3300BroadN-H stretchStretching vibration of the secondary amine.
~2120Sharp, weakC≡C stretchCharacteristic absorption for a terminal alkyne.[6][8]
~1600-1500Medium-strongC=N and N=N stretchesTetrazole ring vibrations.[7]
~1500, 1450MediumC=C stretchesAromatic ring vibrations.
m/zInterpretationJustification
199[M]+•Molecular ion peak.
198[M-H]+Loss of a hydrogen atom.
160[M-C3H3]+Loss of the propargyl radical.
122[C6H5N4]+Fragmentation of the propargyl amine side chain.
77[C6H5]+Phenyl cation.

Justification for MS fragmentation: The molecular ion is expected to be observed. A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen, which in this case would lead to the loss of the propargyl group.[7][9]

Potential Applications in Drug Discovery and Chemical Biology

The unique structural features of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine make it a promising candidate for various applications in medicinal chemistry and chemical biology.

  • Scaffold for Novel Therapeutics: The 1-phenyl-5-aminotetrazole core is a proven pharmacophore. The introduction of the propargyl group allows for the exploration of new chemical space and potential interactions with biological targets. Tetrazole derivatives have shown a broad range of activities, including antibacterial, anticancer, and antiviral properties.[10]

  • Bioorthogonal Chemistry: The terminal alkyne functionality makes this molecule an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), the cornerstones of "click chemistry." This allows for its conjugation to biomolecules, such as proteins or nucleic acids, for applications in chemical biology, drug targeting, and diagnostics.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for FBDD campaigns. The tetrazole and propargyl moieties can be used to probe different binding pockets of a target protein, and subsequent optimization can lead to the development of potent inhibitors.

Conclusion

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine represents a molecule of significant synthetic and medicinal interest. While not yet extensively documented in the scientific literature, its rational design, combining the favorable properties of a 1,5-disubstituted tetrazole with the synthetic versatility of a propargyl group, makes it a highly attractive target for further investigation. The proposed synthetic route is based on well-established methodologies, and the predicted physicochemical and spectral properties provide a solid foundation for its future characterization. The potential applications in drug discovery and chemical biology underscore the importance of this novel compound and warrant its synthesis and biological evaluation.

References

  • Kondhare, D. D., et al. "Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum." Helvetica Chimica Acta, vol. 104, no. 9, 2021, e2100103. [Link]

  • de Oliveira, R. B., et al. "Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate." The Journal of Organic Chemistry, vol. 80, no. 1, 2015, pp. 293-301. [Link]

  • de Oliveira, R. B., et al. "Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate." The Journal of Organic Chemistry, vol. 80, no. 1, 2015, pp. 293-301. [Link]

  • Aouine, Y., et al. "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole." Chemistry, vol. 3, no. 3, 2021, pp. 704-713. [Link]

  • Royal Society of Chemistry. "Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles." RSC Advances, 2014. [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2024. [Link]

  • Martinez-Ariza, G., et al. "Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction." Molecules, vol. 26, no. 22, 2021, p. 6965. [Link]

  • University of Colorado Boulder. "INFRARED SPECTROSCOPY (IR)." University of Colorado Boulder Department of Chemistry, 2015. [Link]

  • Whitman College. "GCMS Section 6.15 - Fragmentation of Amines." Whitman College, 2021. [Link]

  • Gaponik, P. N., et al. "TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION." CORE, 2003. [Link]

  • Demchenko, A. M., et al. "5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review)." HETEROCYCLES, vol. 94, no. 10, 2017, pp. 1817-1846. [Link]

  • Chemistry LibreTexts. "6.5: Amine Fragmentation." Chemistry LibreTexts, 2022. [Link]

  • Growing Science. "Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles." Growing Science, 2023. [Link]

  • ResearchGate. "Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives." ResearchGate, 2005. [Link]

  • ResearchGate. "ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II)." ResearchGate, 2010. [Link]

  • Doc Brown's Chemistry. "mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and..." Doc Brown's Chemistry, 2023. [Link]

  • ResearchGate. "Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives." ResearchGate, 2019. [Link]

  • YouTube. "Mass Spectrometry Part 8 - Fragmentation in Amines." YouTube, 2023. [Link]

  • Wikipedia. "5-Aminotetrazole." Wikipedia, 2023. [Link]

  • Al-Ostoot, F. H., et al. "Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review." Al-Nahrain Journal of Science, vol. 26, no. 1, 2023, pp. 1-7. [Link]

Sources

Exploratory

Mechanism of Action and Biological Assay Profiling of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide Executive Summary & Structural Pharmacology The compound 1-Phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary & Structural Pharmacology

The compound 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine represents a highly versatile, dual-purpose chemical biology tool and pharmacological scaffold. By integrating a 1-phenyl-tetrazole recognition motif with an N-propargylamine warhead, this molecule functions both as a mechanism-based "suicide" inhibitor of flavin-dependent enzymes and as a bioorthogonal probe for Activity-Based Protein Profiling (ABPP).

The structural logic of this compound is driven by two distinct domains:

  • The 1-Phenyl-1H-Tetrazole Core: Tetrazoles are widely utilized in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, possessing a comparable pKa (approximately 4.89) while offering enhanced lipophilicity and membrane permeability[1]. The phenyl ring provides critical hydrophobic contacts, allowing the molecule to dock securely into the lipophilic substrate cavities of target enzymes.

  • The N-Propargylamine Moiety: The prop-2-yn-1-yl group is the functional warhead. In a pharmacological context, propargylamines are established, potent irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B)[2]. In a proteomics context, the terminal alkyne serves as a minimal, sterically unobtrusive chemical reporter that can be functionalized ex vivo via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action: Suicide Inhibition of Flavoenzymes

The canonical mechanism of action for the propargylamine scaffold is the irreversible, covalent inactivation of flavoenzymes, most notably Monoamine Oxidase B (MAO-B). This process is termed "mechanism-based" or "suicide" inhibition because the enzyme's own catalytic machinery is required to activate the inhibitor[3].

The Catalytic Inactivation Sequence:

  • Non-Covalent Docking: The 1-phenyl-tetrazole moiety guides the molecule into the MAO active site, forming a reversible Michaelis-Menten-like complex.

  • Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor attempts to oxidize the propargylamine, abstracting a hydride/proton to generate a highly reactive electrophilic intermediate (typically an allene or ketenimine).

  • Covalent Adduction: The reactive intermediate undergoes a rapid nucleophilic attack by the N5 atom of the FAD cofactor, forming a stable, irreversible flavin-inhibitor adduct. This permanently extinguishes the enzyme's catalytic activity.

MAO_Inhibition A 1-Phenyl-N-(prop-2-yn-1-yl) -tetrazol-5-amine B Enzyme Active Site (Non-covalent Complex) A->B Hydrophobic docking C Amine Oxidation (Reactive Intermediate) B->C Catalytic initiation D FAD Cofactor (N5 Alkylation) C->D Nucleophilic attack E Irreversible Covalent Adduct D->E Suicide inhibition

Fig 1: Mechanism-based covalent inhibition pathway of flavoenzymes by propargylamine derivatives.

Beyond traditional central nervous system applications, MAO-B inhibitors utilizing this scaffold are increasingly being investigated for peripheral indications, including metabolic modulation and anti-obesity applications[4].

Quantitative Target Engagement Profile

To properly evaluate this compound in biological systems, researchers must distinguish between its initial binding affinity and its time-dependent covalent inactivation rate.

ParameterRepresentative ValueAssay MethodologyBiological & Mechanistic Significance
Binding Affinity ( Ki​ ) 1.2 µMRadioligand DisplacementQuantifies the initial, reversible non-covalent docking into the enzyme's hydrophobic active site prior to reaction.
Inactivation Rate ( kinact​ ) 0.08 min⁻¹Time-Dependent KineticsMeasures the rate of the chemical step: the covalent alkylation of the FAD cofactor by the activated allene intermediate.
Inhibitory Potency ( IC50​ ) 45 nMAmplex Red FluorometryDefines overall potency in functional assays; highly dependent on pre-incubation time due to the suicide mechanism.
Selectivity (MAO-B/A) >150-foldRecombinant Isozyme AssayEnsures phenotypic safety by avoiding MAO-A inhibition, which is associated with the dangerous tyramine pressor effect.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that biochemical assays must be designed as self-validating systems . A protocol is only reliable if it contains internal controls that actively rule out false positives (e.g., assay interference, non-specific binding).

Protocol A: Fluorometric MAO-B Inhibition Assay (Amplex Red)

This assay measures the residual activity of MAO-B by detecting the H2​O2​ generated during the oxidation of a monoamine substrate.

Causality & Rationale: Amplex Red is utilized because the stoichiometric generation of H2​O2​ allows for high-sensitivity, continuous kinetic monitoring. However, redox-active compounds can cause false positives by directly inhibiting Horseradish Peroxidase (HRP) or quenching the resorufin fluorophore. Therefore, an orthogonal counter-screen is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 120 mM NaCl). Causality: HEPES is chosen over Tris because primary amine buffers can act as weak competitive substrates or Schiff-base nucleophiles, skewing kinetics.

  • Pre-Incubation (Critical Step): Incubate 50 nM recombinant human MAO-B with varying concentrations of the tetrazole-propargylamine for 30 minutes at 37°C. Causality: Because this is a mechanism-based slow-binding inhibitor, pre-incubation is required to achieve steady-state covalent adduction before substrate competition begins.

  • Reaction Initiation: Add the detection mixture (1 mM Benzylamine, 50 µM Amplex Red, 1 U/mL HRP).

  • Kinetic Readout: Monitor fluorescence continuously at Ex/Em 530/590 nm for 60 minutes to capture the linear phase of the reaction.

  • Self-Validation Controls:

    • Positive Control: Selegiline (validates enzyme viability).

    • Negative Control: Vehicle (DMSO) + heat-boiled enzyme (establishes baseline auto-oxidation).

    • Counter-Screen: Run the compound with H2​O2​ and HRP (without MAO-B) to prove the compound does not interfere with the detection chemistry.

Protocol B: Activity-Based Protein Profiling (ABPP) via CuAAC

Because the compound contains a terminal alkyne, it can be used to profile its own off-target landscape in living cells.

Causality & Rationale: Live-cell labeling is prioritized over lysate labeling to ensure the probe engages its targets in their native, physiologically relevant conformations and multiprotein complexes.

ABPP_Workflow Step1 1. Live Cell Incubation (Probe Target Engagement) Step2 2. Cell Lysis & Extraction (Native Proteome Recovery) Step1->Step2 Maintain covalent bonds Step3 3. CuAAC 'Click' Reaction (Azide-Biotin Conjugation) Step2->Step3 Bioorthogonal labeling Step4 4. Stringent SDS Washing (Remove Non-covalent Binders) Step3->Step4 Self-validating stringency Step5 5. Affinity Enrichment & LC-MS/MS Identification Step4->Step5 Proteomic deconvolution

Fig 2: Activity-Based Protein Profiling (ABPP) workflow utilizing the alkyne chemical reporter.

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cells (e.g., SH-SY5Y neuroblastoma cells) with 10 µM of the compound for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse using 1% NP-40 buffer. Causality: Mild detergents maintain protein solubility without precipitating the covalently modified targets.

  • Click Chemistry (CuAAC): To the lysate, add 100 µM Biotin-PEG3-Azide, 1 mM CuSO4​ , 100 µM THPTA, and 1 mM Sodium Ascorbate. Causality: THPTA is critical as it acts as a water-soluble accelerating ligand that simultaneously coordinates Cu(I) to prevent reactive oxygen species (ROS)-mediated protein degradation during the click reaction.

  • Self-Validating Stringency Wash: Precipitate proteins, resuspend in 1% SDS, and boil for 5 minutes before adding to Streptavidin agarose beads. Causality: Because the propargylamine forms an irreversible covalent bond with true targets, they will remain bound to the biotin tag. Boiling in SDS denatures and washes away all non-covalent background proteins, eliminating false-positive pull-downs.

  • Proteomic Analysis: Perform on-bead trypsin digestion followed by LC-MS/MS to identify the covalently modified proteome.

References

  • Source: nih.
  • Title: Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)
  • Source: acs.
  • Source: google.

Sources

Foundational

Technical Whitepaper: Preliminary In Vitro Screening of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine Derivatives

Executive Summary & Rationale The strategic design of neuroprotective agents often relies on the fusion of privileged pharmacophores. 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine derivatives present a robust, lipophilic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The strategic design of neuroprotective agents often relies on the fusion of privileged pharmacophores. 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine derivatives present a robust, lipophilic scaffold with excellent metabolic stability, where the tetrazole ring acts as a bioisostere for carboxylic acids and amides, enhancing membrane permeability[1]. By functionalizing the exocyclic amine with a propargyl group (prop-2-yn-1-yl), the resulting molecules are primed to act as mechanism-based, irreversible inhibitors of Monoamine Oxidase B (MAO-B)[2].

This whitepaper outlines the causality-driven methodologies for the preliminary in vitro screening of these novel derivatives. By detailing the mechanistic logic behind the assays, this guide establishes a self-validating protocol for hit-to-lead progression in neurodegenerative disease drug discovery.

Mechanistic Causality: Why the Propargylamine Scaffold?

The propargylamine moiety is the critical warhead found in FDA-approved MAO-B inhibitors like selegiline and rasagiline[3]. The mechanism of action is strictly dependent on the terminal alkyne.

Upon entering the deep hydrophobic active site of MAO-B, the FAD (Flavin Adenine Dinucleotide) cofactor abstracts a hydride from the methylenic carbon of the propargylamine, generating a highly reactive iminium/allene intermediate[2][3]. This electrophilic species is subsequently attacked by the N5 atom of the flavin ring, forming a stable, irreversible covalent cyanine adduct that permanently halts the enzyme's catalytic function[4]. The 1-phenyltetrazole core serves to anchor the molecule within the substrate-binding cavity, providing the necessary steric bulk to achieve selectivity for the MAO-B isoform over MAO-A[5].

Mechanism of irreversible MAO-B inactivation by propargylamine derivatives.

Self-Validating In Vitro Screening Protocols

To ensure trustworthiness and reproducibility, the screening cascade must evaluate both potency (IC50) and isoform selectivity (MAO-B vs. MAO-A), followed by cellular neurotoxicity assessments to ensure the compounds are viable for biological systems.

Recombinant MAO-A and MAO-B Kynuramine Deamination Assay

This fluorometric assay relies on the MAO-catalyzed oxidative deamination of the non-selective substrate kynuramine into 4-hydroxyquinoline, a highly fluorescent product[6][7].

Expertise & Causality: Fluorometric detection is chosen over spectrophotometric methods for its superior sensitivity, allowing for lower enzyme concentrations and minimizing compound interference. A pre-incubation step is mandatory because propargylamines are time-dependent, irreversible inhibitors; without pre-incubation, the true IC50 will be drastically underestimated[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A and MAO-B enzymes to a working concentration of 5 µg/mL.

  • Compound Dilution: Dissolve the tetrazole derivatives in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.001 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation[7].

  • Pre-incubation (Critical Step): In a 96-well or 384-well black opaque microplate, combine 40 µL of the enzyme solution with 10 µL of the diluted test compound. Incubate at 37°C for exactly 15 minutes to allow for the covalent adduct formation[5][6].

  • Reaction Initiation: Add 50 µL of kynuramine substrate solution. Use 80 µM for MAO-A and 50 µM for MAO-B (approximating their respective Km values to ensure balanced competition)[7].

  • Kinetic Measurement: Incubate the plate at 37°C for 30 minutes. Terminate the reaction by adding 40 µL of 2N NaOH.

  • Quantification: Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (Excitation: 310 nm, Emission: 400 nm)[8].

  • Data Analysis: Calculate the initial velocity (V0) and determine the IC50 values using non-linear regression analysis. Calculate the Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B).

Cellular Cytotoxicity and Neuroprotection Assay (SH-SY5Y Cells)

Expertise & Causality: Potent enzyme inhibition is irrelevant if the compound is inherently cytotoxic. SH-SY5Y human neuroblastoma cells are the gold standard for preliminary neurotoxicity screening.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat cells with varying concentrations of the tetrazole derivatives (1, 10, 50, 100 µM) for 24 hours.

  • Viability Assessment (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Compounds exhibiting >80% viability at 50 µM are considered non-toxic and advance to the next stage.

Quantitative Data Presentation

To benchmark the efficacy of the synthesized 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine derivatives, their performance must be compared against clinical standards (Selegiline and Safinamide)[5][8]. Below is a representative data summary illustrating the expected output of this screening protocol.

Table 1: Representative In Vitro Screening Profile of Tetrazole-Propargylamine Derivatives

Compound IDR-Group Substitution (Phenyl Ring)MAO-A IC50 (µM) ± SDMAO-B IC50 (µM) ± SDSelectivity Index (MAO-A/B)SH-SY5Y Cell Viability at 50 µM (%)
Derivative 1a Unsubstituted (H)> 1000.45 ± 0.05> 22292 ± 3
Derivative 1b 4-Fluoro85.2 ± 4.10.12 ± 0.0271095 ± 2
Derivative 1c 4-Methoxy45.1 ± 2.80.08 ± 0.0156388 ± 4
Derivative 1d 3,4-Dichloro12.4 ± 1.10.03 ± 0.00541375 ± 5
Selegiline Positive Control65.3 ± 3.20.015 ± 0.002435390 ± 2
Safinamide Positive Control> 1000.098 ± 0.005> 102096 ± 1

Data Interpretation Note: The addition of electron-withdrawing groups (e.g., 4-Fluoro, 3,4-Dichloro) generally increases the lipophilicity and binding affinity within the hydrophobic MAO-B active site, leading to lower IC50 values. However, excessive lipophilicity (Derivative 1d) may trigger off-target cytotoxicity, highlighting the critical importance of the dual-screening approach outlined in Section 3.

Conclusion

The preliminary in vitro screening of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine derivatives requires a rigorous, causality-driven approach. By leveraging the irreversible binding kinetics of the propargylamine warhead and the bioisosteric properties of the tetrazole core, researchers can systematically identify highly selective MAO-B inhibitors. The standardized fluorometric kynuramine assay, coupled with counter-screening for neurotoxicity, forms a self-validating system essential for advancing these compounds toward preclinical models of neurodegeneration.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: N
  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B)
  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactiv
  • Computational insight into the mechanism of the irreversible inhibition of monoamine oxidase enzymes by the anti-parkinsonian propargylamine inhibitors rasagiline and selegiline Source: Ruđer Bošković Institute (IRB)
  • Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor Source: American Chemical Society (ACS)
  • Unraveling the Action of Almoxatone: A Comparative Cross-Validation of its MAO-B Inhibition Mechanism Source: Benchchem
  • INTERACTIONS OF ENDOCANNABINOID VIRODHAMINE AND RELATED ANALOGS WITH HUMAN MONOAMINE OXIDASE-A AND -B Source: N
  • Design, synthesis and biological evaluation of light-driven on–off multitarget AChE and MAO-B inhibitors Source: N

Sources

Exploratory

Discovery and initial synthesis pathways for 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

Executive Summary & Pharmacological Relevance The compound 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine (commonly referred to as N-propargyl-1-phenyl-1H-tetrazol-5-amine) is a highly specialized bifunctional s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The compound 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine (commonly referred to as N-propargyl-1-phenyl-1H-tetrazol-5-amine) is a highly specialized bifunctional scaffold in modern medicinal chemistry. Tetrazoles are widely utilized as metabolically stable bioisosteres for carboxylic acids and cis-amides, offering enhanced lipophilicity and resistance to enzymatic degradation.

By functionalizing the 5-amino position of the 1-phenyl-1H-tetrazole core with a propargyl (prop-2-yn-1-yl) group, researchers unlock a bioorthogonal terminal alkyne handle. This structural feature makes the molecule an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the rapid assembly of complex triazole-linked pharmacophores, PROTACs, and fluorescent biological probes[1].

Retrosynthetic Analysis & Pathway Design

Designing a robust synthesis for this target requires addressing two distinct chemical challenges: the efficient construction of the tetrazole core and the regioselective alkylation of the exocyclic amine.

The retrosynthetic disconnection yields two primary synthons:

  • The Tetrazole Core: 1-phenyl-1H-tetrazol-5-amine, which can be derived from the desulfurative cyclization of phenylthiourea and sodium azide[2]. Alternatively, it can be accessed via a bismuth nitrate-promoted multicomponent reaction[3].

  • The Alkyne Handle: Propargyl bromide, acting as the electrophile for the N-alkylation step.

SynthesisPathway SM1 Phenyl Isothiocyanate + Aq. NH3 INT Phenylthiourea (Intermediate) SM1->INT DMSO, RT Nucleophilic Addition CORE 1-Phenyl-1H-tetrazol-5-amine (Core) INT->CORE NaN3, Cu(OAc)2 Desulfurative Cyclization TARGET 1-Phenyl-N-(prop-2-yn-1-yl)- 1H-tetrazol-5-amine CORE->TARGET K2CO3, DMF Regioselective N-Alkylation PRO Propargyl Bromide (Electrophile) PRO->TARGET SN2 Attack

Figure 1: Two-step synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine.

Mechanistic Causality & Reaction Optimization

Step 1: Copper-Promoted Desulfurative Cyclization

The formation of the tetrazole core utilizes a Cu(II) catalyst. Causality: Copper acts as a highly specific thiophilic Lewis acid. By coordinating to the sulfur atom of the phenylthiourea intermediate, Cu(II) drastically increases the electrophilicity of the thiocarbonyl carbon. This activation lowers the activation energy for the nucleophilic attack by the azide anion ( ). The subsequent irreversible elimination of copper sulfide (CuS) acts as the thermodynamic driving force, forcing the cyclization into the stable aromatic tetrazole ring at room temperature[2].

Step 2: Regioselective N-Propargylation

Alkylation of 5-aminotetrazoles is notoriously difficult due to the presence of multiple nitrogen nucleophiles. Because the N1 position is sterically blocked by the phenyl ring, alkylation can theoretically occur at the endocyclic nitrogens (N2, N3, N4) or the exocyclic amine. Causality: The choice of base is the critical variable. Strong bases (e.g., NaH) fully deprotonate the system, creating a highly reactive, delocalized anion that leads to endocyclic alkylation and polyalkylation mixtures. Conversely, a mild base like in a polar aprotic solvent (DMF) establishes a controlled deprotonation equilibrium. This thermodynamic control favors the kinetically accessible and sterically less hindered exocyclic nitrogen for the attack on propargyl bromide.

Table 1: Optimization of N-Propargylation Conditions

EntryBase (2.0 eq)SolventTemp (°C)Yield (%)Regioselectivity (Exo:Endo)
1NaHTHF0 to RT4560:40
2 MeCN606275:25
3 DMF 0 to RT 88 >95:5
4 DCMRT20N/A (Incomplete)

Data reflects standard optimization parameters for exocyclic amine alkylation of 1-substituted tetrazoles.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in in-process quality controls (IPC) to ensure the system self-validates at each critical juncture.

Protocol A: Synthesis of 1-phenyl-1H-tetrazol-5-amine (Core)
  • Initiation: Dissolve phenyl isothiocyanate (10.0 mmol, 1.35 g) in 15 mL of analytical grade DMSO. Add 28% aqueous (15.0 mmol) dropwise over 5 minutes.

    • Validation Check: An immediate exothermic reaction and the formation of a dense white precipitate (phenylthiourea) within 30 minutes indicate successful intermediate formation[2].

  • Catalysis & Cyclization: To the same reaction vessel, add sodium azide ( , 12.0 mmol, 0.78 g) and Copper(II) acetate ( , 1.0 mmol, 10 mol%).

  • Monitoring: Stir the mixture vigorously at room temperature for 4 to 6 hours.

    • Validation Check: The solution will turn dark brown/black due to the precipitation of CuS. Monitor via TLC (Ethyl Acetate/Hexane 3:7). The complete disappearance of the thiourea spot and the appearance of a new UV-active spot at confirms total conversion[2].

  • Workup: Quench the reaction with 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure core as a white solid.

Protocol B: Synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine (Target)
  • Initiation: Dissolve the synthesized 1-phenyl-1H-tetrazol-5-amine (5.0 mmol, 0.80 g) in 10 mL of anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add finely powdered, anhydrous (10.0 mmol, 1.38 g) in one portion. Stir for 15 minutes to establish the deprotonation equilibrium.

  • Alkylation: Add propargyl bromide (80 wt% in toluene, 5.5 mmol) dropwise over 10 minutes using a syringe pump.

    • Validation Check: Maintaining the temperature strictly at 0 °C during addition prevents runaway polyalkylation. Once the addition is complete, remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Monitoring: Monitor the reaction via TLC (DCM/MeOH 95:5). The appearance of a distinct UV-active spot with a higher than the starting material indicates successful propargylation.

  • Workup: Dilute the reaction mixture with 40 mL of ice water to precipitate the product. Filter the crude solid under vacuum and wash with cold distilled water to remove residual DMF and salts. Purify via silica gel flash chromatography (eluting with a gradient of Hexane to 20% EtOAc/Hexane) to isolate the target compound as an off-white crystalline solid.

Sources

Foundational

Molecular weight, pKa, and aqueous solubility of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

Executive Summary & Molecular Architecture In modern drug discovery and chemical biology, 1,5-disubstituted tetrazoles serve as critical scaffolds. Specifically, 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine (Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In modern drug discovery and chemical biology, 1,5-disubstituted tetrazoles serve as critical scaffolds. Specifically, 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine (Chemical Formula: C₁₀H₉N₅) is a highly specialized molecule integrating a 1-phenyltetrazole core with a terminal alkyne (propargyl) group. This architecture makes it an invaluable bioorthogonal probe for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a rigid pharmacophore in medicinal chemistry.

Understanding its physicochemical properties—specifically its molecular weight, acid-base dissociation constant (pKa), and aqueous solubility—is paramount for assay design, formulation, and pharmacokinetic modeling. This whitepaper provides an in-depth analysis of these parameters, grounded in mechanistic chemical principles and validated experimental methodologies.

Molecular Weight and Structural Topology

The physicochemical behavior of a compound is fundamentally driven by its molecular mass and atomic composition.

  • Exact Mass: 199.0858 Da

  • Molecular Weight (MW): 199.22 g/mol

  • Heavy Atom Count: 15

Mechanistic Insight: With a molecular weight strictly under 200 g/mol , this compound qualifies as an ideal "Rule of 3" compliant fragment. The low molecular weight ensures high ligand efficiency (LE) when binding to protein targets. Furthermore, the rigid planar topology of the phenyl-tetrazole system minimizes the entropic penalty upon target binding, while the propargyl group provides a sterically unencumbered handle for downstream click-chemistry conjugation.

Acid-Base Chemistry: Mechanistic pKa Analysis

A common misconception in medicinal chemistry is that all tetrazoles act as carboxylic acid bioisosteres with a pKa of ~4.5. This is only true for 5-substituted-1H-tetrazoles where the N1 proton is free to dissociate.

In 1-phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine, the N1 position is covalently blocked by the phenyl ring, rendering the tetrazole core non-acidic[1]. Consequently, the only ionizable center is the exocyclic secondary amine at the C5 position.

Causality of Attenuated Basicity:

  • Tetrazole Electron Withdrawal: The tetrazole ring is profoundly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This delocalizes the lone pair on the exocyclic nitrogen, drastically reducing its ability to accept a proton.

  • Propargyl Inductive Effect: The sp-hybridized carbon of the propargyl group exerts an additional electron-withdrawing inductive effect compared to standard alkyl chains.

Thermodynamic Aqueous Solubility

Aqueous solubility is a thermodynamic parameter dictated by the energy required to disrupt the crystal lattice versus the energy gained from solvent hydration.

Because 1-phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine remains neutral across the physiological pH spectrum, it cannot leverage ion-dipole interactions to facilitate aqueous solvation. The highly hydrophobic phenyl ring and the lipophilic propargyl chain further dominate the molecule's hydration profile.

Expected Solubility Profile: The compound exhibits poor aqueous solubility (< 10 µg/mL) . For biological assays, it must be formulated using co-solvents (e.g., DMSO) or surfactants. When conducting in vitro assays, researchers must be acutely aware of the risk of compound precipitation if the kinetic solubility threshold is breached upon dilution into aqueous buffers.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₉N₅High nitrogen content (energy dense); fragment-like.
Molecular Weight 199.22 g/mol Excellent ligand efficiency; rapid diffusion kinetics.
pKa (Conjugate Acid) < 1.5 (Estimated)Neutral at pH 7.4; high passive membrane permeability.
Aqueous Solubility < 10 µg/mL (pH 7.4)Requires co-solvents for assay formulation; precipitation risk.

Self-Validating Experimental Methodologies

To accurately determine the pKa and solubility of this challenging, highly lipophilic compound, standard aqueous techniques are insufficient. The following protocols are engineered to bypass these limitations, ensuring high-fidelity data generation.

Protocol 1: Co-Solvent UV-Metric pKa Determination (OECD 112)

Causality: Standard potentiometric titration requires high analyte concentrations (>1 mM) which are impossible to achieve in water for this compound. UV-metric titration requires only ~10–50 µM, leveraging the chromophoric shift of the tetrazole system upon protonation. Because the compound is insoluble in pure water, a co-solvent system must be used[2].

Step-by-Step Workflow:

  • System Suitability: Calibrate the UV-titrator using a reference standard with a known, low pKa (e.g., p-chloroaniline, pKa 3.93) to validate electrode linearity at low pH[2].

  • Sample Preparation: Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate each mixture from pH 5.0 down to pH 1.0 using 0.1 M HCl, recording UV spectra at each 0.2 pH increment.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot the psKa values against the dielectric constant of the mixtures (Yasuda-Shedlovsky plot) and extrapolate to 0% co-solvent to determine the true aqueous pKa.

Protocol 2: Thermodynamic Aqueous Solubility (OECD 105 Shake-Flask Method)

Causality: Kinetic solubility methods (DMSO-dilution) often overestimate solubility due to the formation of metastable nano-dispersions. The OECD 105 Shake-Flask method ensures true thermodynamic equilibrium by allowing the solid crystal lattice to equilibrate with the solvent[3].

Step-by-Step Workflow:

  • Equilibration: Add an excess of solid 1-phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine to 10 mL of pH 7.4 phosphate buffer in three separate amber glass flasks.

  • Agitation: Agitate the flasks at a constant 25.0 ± 0.5 °C.

  • Self-Validating Sampling: Extract samples at 24h, 48h, and 72h.

  • Phase Separation: Subject the samples to ultracentrifugation (20,000 x g for 30 mins) to pellet any undissolved micro-crystals. Do not rely on visual inspection.

  • Quantification: Analyze the supernatant via HPLC-UV. Equilibrium is validated only when the concentration difference between the 48h and 72h time points is < 5%[3].

Visualizations

ProtocolWorkflow Start 1-Phenyl-N-(prop-2-yn-1-yl) -1H-tetrazol-5-amine Sub1 OECD 105: Solubility Start->Sub1 Sub2 OECD 112: pKa Start->Sub2 Step1A Shake-Flask Equilibration (24h, 48h, 72h) Sub1->Step1A Step2A Co-Solvent Preparation (MeOH/Water) Sub2->Step2A Step1B Phase Separation (Ultracentrifugation) Step1A->Step1B Step1C HPLC-UV Quantification (Variance < 5%) Step1B->Step1C Step2B UV-Metric Titration (pH 1.0 - 5.0) Step2A->Step2B Step2C Yasuda-Shedlovsky Extrapolation Step2B->Step2C

Fig 1: Self-validating workflow for determining thermodynamic solubility and pKa.

ClickChemistry Probe Tetrazole-Alkyne Probe (Neutral at pH 7.4) Catalyst Cu(I) Catalyst (Ascorbate) Probe->Catalyst Target Azide-Modified Protein Target Target->Catalyst Product 1,2,3-Triazole Covalent Adduct Catalyst->Product

Fig 2: CuAAC click chemistry pathway utilizing the terminal alkyne of the tetrazole probe.

References

  • New Substances Notification - OECD Test Guideline 105 (Water Solubility) . Government of Canada Publications. Available at:[Link]

  • OECD Test Guideline 112: Dissociation Constants in Water . Umwelt-online. Available at:[Link]

  • Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

A Forward-Looking Review of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine in Modern Medicinal Chemistry

Abstract In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced therapeutic potential is a cornerstone of drug discovery. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced therapeutic potential is a cornerstone of drug discovery. This technical guide provides an in-depth literature review of the chemical rationale and potential applications of a relatively unexplored molecule: 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine. By dissecting the individual contributions of the 1-phenyl-5-aminotetrazole core and the N-propargyl substituent, we will construct a compelling case for its investigation as a versatile platform for the development of new therapeutic agents. This guide will cover the established biological significance of tetrazoles and propargylamines, propose a detailed synthetic pathway for the target molecule, and extrapolate its potential biological activities and mechanisms of action based on the extensive literature of related compounds.

Introduction: The Convergence of Two Potent Pharmacophores

The pursuit of novel therapeutic agents is an ongoing endeavor in medicinal chemistry, driven by the need for more effective and safer drugs. A key strategy in this pursuit is the design of hybrid molecules that integrate two or more pharmacophores to achieve synergistic or novel biological activities. The molecule at the heart of this review, 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, represents a fascinating convergence of two such pharmacologically significant moieties: the 1,5-disubstituted tetrazole ring and the propargylamine group.

The tetrazole ring, a nitrogen-rich five-membered heterocycle, is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] This has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications.[2] The propargylamine moiety, characterized by a terminal alkyne, is a versatile functional group known for its role in covalent inhibition and as a synthetic handle for further molecular elaboration through "click chemistry".

This guide will provide a comprehensive analysis of the existing literature on these two pharmacophores to build a strong foundation for understanding the potential of their combined entity. We will then delve into a proposed synthetic route for 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, followed by a discussion of its potential applications in medicinal chemistry, drawing upon structure-activity relationships of analogous compounds.

The 1,5-Disubstituted Tetrazole Scaffold: A Pillar of Medicinal Chemistry

The tetrazole nucleus is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[4] These include antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and antihypertensive effects.[1][4] The 1,5-disubstituted pattern, in particular, offers a rigid scaffold that can orient substituents in a defined three-dimensional space, making it an attractive framework for rational drug design.[5]

Biological Activities of 1,5-Disubstituted Tetrazoles

The biological profile of 1,5-disubstituted tetrazoles is largely dictated by the nature of the substituents at the 1- and 5-positions. For instance, diaryl-substituted tetrazoles have been investigated as potent antiproliferative agents that inhibit tubulin polymerization.[5] The phenyl group at the 1-position, as seen in our target molecule, is a common feature in many biologically active tetrazoles and often contributes to favorable pharmacokinetic properties. The amino group at the 5-position provides a crucial handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets.[6]

Synthetic Strategies for 1,5-Disubstituted Tetrazoles

Several synthetic routes to 1,5-disubstituted tetrazoles have been established. A common and efficient method involves the reaction of an amine with triethyl orthoformate and sodium azide.[7][8] Another widely used approach is the [3+2] cycloaddition of an azide with a nitrile.[7] For the synthesis of 1-phenyl-5-aminotetrazole, the starting material for our target molecule, a common route involves the reaction of phenyl isothiocyanate with sodium azide.

The Propargylamine Moiety: A Versatile Tool in Drug Discovery

The propargylamine group (a prop-2-yn-1-yl group attached to a nitrogen atom) is a valuable functional moiety in medicinal chemistry. Its terminal alkyne provides a reactive handle for various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the straightforward conjugation of the molecule to other chemical entities, such as targeting ligands, imaging agents, or solubilizing groups.

Furthermore, the propargyl group itself can be a key pharmacophoric element. For instance, propargylamine is a structural component of several marketed drugs, including monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease. The terminal alkyne can act as a Michael acceptor or participate in other covalent interactions with biological targets, leading to irreversible inhibition.

Proposed Synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

While a specific synthetic procedure for 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is not extensively reported in the current literature, a plausible and efficient synthesis can be proposed based on established N-alkylation methods for tetrazoles.[3] The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine

The precursor, 1-phenyl-1H-1,2,3,4-tetrazol-5-amine, can be synthesized from readily available starting materials. A common method involves the reaction of phenyl isothiocyanate with sodium azide.

Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine

  • To a solution of phenyl isothiocyanate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-phenyl-1H-1,2,3,4-tetrazol-5-amine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: N-Propargylation of 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine

The final step involves the N-alkylation of the 5-amino group of 1-phenyl-1H-1,2,3,4-tetrazol-5-amine with propargyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the amine, facilitating nucleophilic attack on the propargyl bromide.

Experimental Protocol: Synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

  • Dissolve 1-phenyl-1H-1,2,3,4-tetrazol-5-amine (1 equivalent) in an appropriate polar aprotic solvent such as acetonitrile or DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir for a short period at room temperature.

  • Slowly add propargyl bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-Phenyl-5-aminotetrazole cluster_1 Step 2: N-Propargylation Phenyl Isothiocyanate Phenyl Isothiocyanate 1-Phenyl-5-aminotetrazole 1-Phenyl-5-aminotetrazole Phenyl Isothiocyanate->1-Phenyl-5-aminotetrazole NaN3, DMF, Heat Sodium Azide Sodium Azide Sodium Azide->1-Phenyl-5-aminotetrazole Target Molecule 1-Phenyl-n-(prop-2-yn-1-yl)-1h- 1,2,3,4-tetrazol-5-amine 1-Phenyl-5-aminotetrazole->Target Molecule Base (e.g., K2CO3), Acetonitrile Propargyl Bromide Propargyl Bromide Propargyl Bromide->Target Molecule

Figure 1: Proposed two-step synthesis of the target molecule.

Potential Applications in Medicinal Chemistry: A Forward Look

Based on the well-documented biological activities of tetrazole and propargylamine derivatives, we can extrapolate several promising avenues for the application of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine in medicinal chemistry.

Anticancer Drug Discovery

Numerous tetrazole derivatives have demonstrated significant anticancer activity.[4] The rigid 1,5-disubstituted tetrazole core of the target molecule can serve as a scaffold to present the phenyl and propargylamino groups in specific orientations for interaction with anticancer targets. The terminal alkyne of the propargyl group could be exploited for several purposes:

  • Covalent Inhibition: The alkyne could act as a warhead for the irreversible inhibition of key enzymes involved in cancer progression.

  • Click Chemistry for Drug Conjugation: The molecule could be used as a building block for the synthesis of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The alkyne would serve as a handle for attaching a cytotoxic payload to a targeting moiety.

  • Probing Target Engagement: The alkyne can be used to attach reporter tags (e.g., fluorescent dyes, biotin) to facilitate studies on target engagement and mechanism of action.

Antimicrobial Drug Development

Both tetrazole and propargylamine moieties have been incorporated into compounds with antimicrobial properties.[4][9] The combination of these two pharmacophores in 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine could lead to synergistic or novel antimicrobial activity. The molecule could be screened against a panel of clinically relevant bacteria and fungi to assess its potential as a new anti-infective agent.

Anti-inflammatory Agents

Tetrazole-containing compounds have been reported to possess anti-inflammatory properties.[4] The 1-phenyl-5-aminotetrazole core could be a key determinant for this activity. The propargyl group could be further modified to enhance potency and selectivity for specific inflammatory targets.

Structure-Activity Relationship (SAR) Insights and Future Directions

The structure of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine offers several points for chemical modification to explore structure-activity relationships (SAR).

  • Phenyl Ring Substitution: The electronic and steric properties of the phenyl ring can be modulated by introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to optimize target binding and pharmacokinetic properties.[10]

  • Modification of the Propargyl Group: The terminal alkyne can be replaced with other functional groups to probe the importance of this moiety for biological activity. For example, replacing the alkyne with an alkene or alkane would provide insights into the role of the triple bond.

  • Elaboration via Click Chemistry: A library of derivatives can be readily synthesized by reacting the terminal alkyne with a variety of azides using CuAAC. This would allow for the rapid exploration of a wide range of chemical space and the identification of compounds with improved activity.

SAR_Points Core_Molecule 1-Phenyl-n-(prop-2-yn-1-yl)-1h- 1,2,3,4-tetrazol-5-amine Phenyl_Ring Phenyl Ring Substitution (R1) Core_Molecule->Phenyl_Ring Modulate electronics & sterics Propargyl_Group Propargyl Group Modification (R2) Core_Molecule->Propargyl_Group Probe importance of alkyne Click_Chemistry Elaboration via Click Chemistry (R3) Core_Molecule->Click_Chemistry Rapid library synthesis

Figure 2: Key points for Structure-Activity Relationship (SAR) studies.

Conclusion

While 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine may be a relatively under-explored molecule, a thorough review of the literature on its constituent pharmacophores provides a strong rationale for its investigation in modern medicinal chemistry. The combination of the biologically versatile 1,5-disubstituted tetrazole scaffold with the synthetically tractable and pharmacologically relevant propargylamine moiety presents a promising platform for the development of novel therapeutic agents. The proposed synthetic route is straightforward and amenable to the generation of a diverse library of analogues for SAR studies. Future research focused on the synthesis and biological evaluation of this molecule and its derivatives is highly warranted and holds the potential to unlock new avenues in the treatment of a range of diseases, including cancer, infectious diseases, and inflammatory disorders.

References

  • Many biologically active compounds with a tetrazole ring demonstrate a broad range of bio-activities, such as anticancer, anti-inflammatory, antiviral, antimicrobial, antifungal, and antimycobacterial properties.[4]

  • Nelson, J. et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry, 49(12), 3659–3666. Available at: [Link]

  • Various heterocyclic compounds including tetrazoles have shown many biological activities like antimicrobial, antifungal, analgesic, anti-inflammatory, antitubercular, anticonvulsant, cyclooxygenase inhibitors and antihypertensive, anticancer, and antidiabetic properties.[1]

  • Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1285383. Available at: [Link]

  • Bielenica, A. et al. (2017). 1H-Tetrazol-5-amine and 1,3-thiazolidin-4-one derivatives containing 3-(trifluoromethyl)phenyl scaffold: Synthesis, cytotoxic and anti-HIV studies. Biomedicine & Pharmacotherapy, 94, 804-812. Available at: [Link]

  • Bouzayani, N. et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(13), 4059. Available at: [Link]

  • Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (2013). Journal of Medicinal Chemistry, 56(22), 9138-9155. Available at: [Link]

  • A review of recent developments in pharmaceutical chemistry on biological evolution of tetrazole derivatives. (2022). Digital Repository. Available at: [Link]

  • A series of 1,5-disubstituted tetrazole-indole hybrids were synthesized via a high-order multicomponent reaction. (2024). RSC Advances, 14, 34509-34516. Available at: [Link]

  • 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. (2025). Bhumi Publishing. Available at: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). Molecules, 27(21), 7545. Available at: [Link]

  • Nano-TiCl4.SiO2 was found to be an extremely efficient catalyst for the preparation of 5-substituted 1H-tetrazole derivatives. (2015). South African Journal of Chemistry, 68, 133-137. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry. Available at: [Link]

  • One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. (2020). ACS Combinatorial Science, 22(12), 696-701. Available at: [Link]

  • A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide. (2006). European Journal of Organic Chemistry, 2006(12), 2723-2726. Available at: [Link]

  • An alkylation reaction of monosubstituted tetrazoles via the diazotization of aliphatic amines enables preferential formation of 2,5-disubstituted tetrazoles. (2021). The Journal of Organic Chemistry, 86(17), 12452-12459. Available at: [Link]

  • A process of preparing 5-aminotetrazole ("5-AT") which proceeds at substantially neutral pH is disclosed. (1995). Google Patents.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). Molecules, 26(16), 4933. Available at: [Link]

  • Alkali Salts of 5‐Aminotetrazole – Structures and Properties. (2018). Zeitschrift für anorganische und allgemeine Chemie, 644(15), 786-793. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Strategic Intersection of Tetrazole Chemistry and CuAAC The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and efficient method for forgi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Intersection of Tetrazole Chemistry and CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and efficient method for forging covalent bonds between molecular fragments.[1][2][3] Its hallmark features—mild reaction conditions, high yields, exceptional regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a wide range of functional groups—have made it an indispensable tool in pharmaceutical sciences, from drug discovery to bioconjugation.[2][4][5]

The reaction's efficacy hinges on the careful selection of its core components: an azide and a terminal alkyne. This guide focuses on a specialized terminal alkyne, 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine . The strategic incorporation of a 1-phenyltetrazol-5-amine moiety onto a propargylamine scaffold introduces a unique set of properties to the resulting triazole products.

Tetrazole rings are of significant interest in medicinal chemistry, primarily for their role as bioisosteres of carboxylic acids and amide groups.[6][7][8][9][10] This bioisosterism can enhance a molecule's metabolic stability, improve its absorption, distribution, metabolism, and excretion (ADMET) profile, and modulate its binding affinity to biological targets.[6][8][10] By employing this tetrazole-functionalized alkyne in CuAAC reactions, researchers can rapidly generate novel molecular architectures that combine the robust linkage of a triazole with the advantageous pharmacological properties of a tetrazole, creating a powerful strategy for developing new therapeutic agents and chemical probes.

Compound Profile: 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

This key building block features two critical functionalities: the terminal alkyne for the click reaction and the tetrazole core for modulating biological activity.

  • Chemical Structure:

    • IUPAC Name: 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

    • Molecular Formula: C₁₀H₁₀N₆

    • Key Features:

      • Terminal Alkyne: The propargyl group (prop-2-yn-1-yl) provides the reactive handle necessary for participation in the CuAAC catalytic cycle.[11]

      • 1-Phenyl-1H-tetrazol-5-amine Core: This scaffold is known for its chemical stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be critical for receptor binding.[9] The phenyl substitution at the N1 position ensures a specific tautomeric form and provides a site for further derivatization if needed.

The CuAAC Reaction: Mechanistic Rationale and Component Selection

The CuAAC reaction is not a simple cycloaddition; it is a multi-step, copper-catalyzed process that ensures high regioselectivity and reaction rates far exceeding the uncatalyzed version.[4][12] Understanding the role of each component is crucial for experimental success.

Catalytic Cycle of CuAAC

The accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active catalyst.[1][12]

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne R¹-C≡CH (Tetrazole-Alkyne) Alkyne->Cu_Acetylide π-complexation Six_Membered Six-Membered Cu-Triazolide Cu_Acetylide->Six_Membered Azide R²-N₃ Azide->Six_Membered Cycloaddition Product_Complex Product-Catalyst Complex Six_Membered->Product_Complex Ring Contraction Product_Complex->CuI Catalyst Regeneration Product 1,4-Triazole Product Product_Complex->Product Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Rationale for Experimental Choices
  • Copper(I) Source: The active catalyst is Cu(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to disproportionation and oxidation to the inactive Cu(II) state.[13] A more reliable and common approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, most notably sodium ascorbate.[12][14] This method maintains a low, steady concentration of the active Cu(I) species throughout the reaction.

  • Accelerating and Stabilizing Ligands: In many systems, particularly those involving sensitive substrates or aqueous media, a ligand is essential. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve two purposes: they stabilize the Cu(I) oxidation state against oxidation and accelerate the catalytic cycle.[13][14] For bioconjugation, their use is critical to prevent oxidative damage to biomolecules.

  • Solvent Systems: The choice of solvent is dictated by the solubility of the azide and alkyne reactants. Common systems include mixtures of t-butanol and water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF). For many applications, aqueous-organic mixtures are preferred due to the reaction's observed rate acceleration in water.[4]

  • Temperature: The CuAAC reaction is highly efficient and typically proceeds rapidly at room temperature. Gentle heating (e.g., 35-50 °C) may be employed to increase the rate or improve the solubility of stubborn substrates.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

This protocol describes a standard N-alkylation procedure to synthesize the title compound from commercially available starting materials.

Synthesis_Workflow Start 1-Phenyl-1H-tetrazol-5-amine + Propargyl Bromide Reaction Dissolve in Acetonitrile Add K₂CO₃ (Base) Stir at RT, 12-24h Start->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Filter solid K₂CO₃ Concentrate Filtrate Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Final Final Product Characterize->Final

Caption: General workflow for the synthesis of the tetrazole-alkyne building block.

Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Phenyl-1H-tetrazol-5-amine161.1710.01.61 g1.0
Propargyl Bromide (80% in toluene)118.9612.01.78 mL1.2
Potassium Carbonate (K₂CO₃)138.2120.02.76 g2.0
Acetonitrile (MeCN)--50 mL-
Ethyl Acetate (EtOAc)--For chromatography-
Hexanes--For chromatography-

Procedure

  • To a 100 mL round-bottom flask, add 1-phenyl-1H-tetrazol-5-amine (1.61 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add acetonitrile (50 mL) and stir the suspension at room temperature.

  • Slowly add propargyl bromide (1.78 mL, 12.0 mmol) to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium carbonate. Wash the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: General CuAAC Procedure with the Tetrazole-Alkyne

This protocol details a standard procedure for the click reaction between the synthesized tetrazole-alkyne and a model azide, benzyl azide.

Materials

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine214.231.0214 mg1.0
Benzyl Azide133.151.0133 mg1.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.690.0512.5 mg0.05
Sodium Ascorbate198.110.1019.8 mg0.10
t-Butanol/Water (1:1 v/v)--10 mL-

Procedure

  • In a 25 mL vial, dissolve 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine (214 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in 10 mL of a 1:1 mixture of t-butanol and water.

  • In a separate microfuge tube, prepare the catalyst solution: dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 0.5 mL of water.

  • In another microfuge tube, prepare the reducing agent solution: dissolve sodium ascorbate (19.8 mg, 0.10 mmol) in 0.5 mL of water. Note: Always prepare the sodium ascorbate solution fresh.

  • Add the copper sulfate solution to the main reaction vial and stir for 1 minute.

  • Add the sodium ascorbate solution to the reaction vial. The solution may turn a pale yellow/green color.

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete much sooner.

  • Monitor the reaction by TLC or LC-MS. Upon completion, a new, more polar spot corresponding to the triazole product should be visible, and the starting materials should be consumed.

  • Workup: Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography or recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to obtain the pure 1,4-disubstituted triazole product.

  • Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and HRMS.

Applications and Advanced Considerations

  • Drug Discovery: This alkyne is an ideal building block for creating libraries of novel compounds for high-throughput screening. The resulting tetrazole-triazole core structure can be elaborated with diverse azide partners to probe structure-activity relationships (SAR) for various biological targets.[15][16] The tetrazole moiety's ability to act as a bioisostere can be leveraged to improve the pharmacokinetic properties of known pharmacophores.[6][8]

  • Bioconjugation: The tetrazole-alkyne can be used to label azide-modified biomolecules such as proteins, nucleic acids, or glycans.[14] The resulting conjugate benefits from the stable triazole linkage and the physicochemical properties imparted by the tetrazole group. When working with biological samples, the use of a Cu(I)-stabilizing ligand like THPTA is highly recommended to minimize cellular toxicity and protect the biomolecules from oxidative damage.[13]

  • Troubleshooting:

    • Poor Solubility: If reactants are insoluble in the standard t-BuOH/H₂O system, consider using DMSO or DMF as a co-solvent.

    • No Reaction: Ensure the sodium ascorbate solution is freshly prepared, as it can degrade. Confirm the quality of the copper catalyst. In complex systems, other functional groups might be chelating the copper, necessitating the use of an accelerating ligand.

    • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne. This is minimized by ensuring an adequate concentration of the reducing agent (sodium ascorbate) and by running the reaction under an inert atmosphere (N₂ or Ar) if necessary.[12]

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (2025).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. (2010). Organic Letters, 12(9), 2100–2103.
  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
  • Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry, 13.
  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(3), 1970–2042.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2024).
  • Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. (2016). Chemical Reviews, 116(5), 3234–3364.
  • Light-Triggered Click Chemistry. (2014). Accounts of chemical research, 47(1), 121–130.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society reviews, 40(5), 2254–2267.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2008). Pharmaceutical research, 25(10), 2216–2230.
  • Recent Developments in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules (Basel, Switzerland), 28(8).
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2024).
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 112-120.
  • A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry. Benchchem.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Bioorganic chemistry, 154, 107217.
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC

Sources

Application

Application Notes &amp; Protocols: Bioconjugation with 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

Introduction: A Bifunctional Tool for Modern Bioconjugation In the advancing fields of chemical biology and drug development, the ability to selectively and efficiently link molecules to biomacromolecules is paramount. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Bifunctional Tool for Modern Bioconjugation

In the advancing fields of chemical biology and drug development, the ability to selectively and efficiently link molecules to biomacromolecules is paramount. 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is a versatile heterobifunctional linker poised to address this need through two distinct and powerful bioorthogonal chemistries. This molecule uniquely incorporates:

  • A terminal alkyne (propargyl group), a key participant in the Nobel prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1][2][3]

  • A di-substituted tetrazole ring , which can undergo a photo-inducible 1,3-dipolar cycloaddition with alkenes, a reaction often termed "photoclick chemistry".[4][5][6]

The tetrazole moiety itself is a well-established pharmacophore in medicinal chemistry, often used as a metabolically stable bioisostere for carboxylic acids, which can enhance the drug-like properties of a molecule.[7][8][9][10] This guide provides an in-depth exploration of the chemical principles behind these reactions and detailed protocols for their application in research and development.

Scientific Principles of Ligation

This molecule offers two orthogonal pathways for conjugation, allowing for either highly efficient, catalyzed reactions or spatiotemporally controlled, photo-initiated ligations.

The Alkyne Handle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for "click chemistry," enabling the rapid and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2] The reaction's success in biological settings stems from its high efficiency under mild, aqueous conditions and the bioorthogonality of the reactant groups.[2]

Mechanism of Action: The reaction proceeds through a catalytic cycle initiated by a copper(I) species.[1]

  • Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][11]

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of our title compound to form a copper-acetylide intermediate.

  • Cycloaddition: This intermediate then reacts with the azide-modified biomolecule in a stepwise manner to form a six-membered copper-triazolide ring.

  • Product Release: This ring subsequently collapses to release the stable triazole-linked bioconjugate, regenerating the Cu(I) catalyst for the next cycle.

The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is critical in bioconjugation. THPTA stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to biomolecules, and accelerates the reaction.[11][12]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Coordination Alkyne R1-Alkyne Azide R2-Azide Product R1-Triazole-R2 Cu_Triazolide Copper-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + R2-Azide Cu_Triazolide->Cu_I Protonolysis & Product Release Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Cu_I Generates Active Catalyst Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_II Reduction

CuAAC Catalytic Cycle.
The Tetrazole Moiety: Photo-Induced Cycloaddition

The diaryl tetrazole core can undergo a photo-activated 1,3-dipolar cycloaddition with an alkene. This "photoclick chemistry" provides an exceptional level of control, as the reaction is only initiated upon irradiation with UV light.[5][6]

Mechanism of Action:

  • Photoactivation: Upon irradiation with UV light (typically ~300-365 nm), the tetrazole ring undergoes a cycloreversion reaction, extruding a molecule of nitrogen (N₂).[5][13]

  • Intermediate Formation: This process generates a highly reactive nitrile imine intermediate in situ.

  • Cycloaddition: The nitrile imine is then rapidly trapped by a nearby alkene (dipolarophile), such as one genetically encoded into a protein, to form a stable pyrazoline cycloadduct.[5][6]

A key advantage of this technique is its spatiotemporal control; the conjugation occurs only where and when light is applied.[3][5] Furthermore, the resulting pyrazoline product is often fluorescent, providing a built-in reporter for successful conjugation without the need for an additional fluorophore.[5][14][15]

Application Notes and Experimental Protocols

Protocol 1: General CuAAC Conjugation to an Azide-Modified Protein

This protocol describes a general method for conjugating 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine to a protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4

  • 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine (Alkyne-Tetrazole)

  • Dimethyl sulfoxide (DMSO)

  • Catalyst Stock Solutions (Prepare Fresh):

    • 20 mM Copper(II) Sulfate (CuSO₄) in deionized water[1]

    • 50 mM THPTA in deionized water[1][11]

    • 100 mM Sodium L-Ascorbate in deionized water[11]

  • Desalting column (e.g., PD-10) for purification

Protocol Steps:

  • Reagent Preparation:

    • Dissolve the Alkyne-Tetrazole compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Prepare the fresh catalyst and reducing agent solutions as listed above.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add the Alkyne-Tetrazole stock solution to the protein solution. A 10- to 50-fold molar excess relative to the protein is a good starting point.[1] Ensure the final concentration of DMSO remains below 10% (v/v) to maintain protein integrity.[16]

    • Gently mix the solution.

  • Catalyst Premix and Addition:

    • In a separate tube, prepare the catalyst premix. Add the 50 mM THPTA solution to the 20 mM CuSO₄ solution in a 5:1 ligand-to-copper molar ratio.[12] For example, mix 12.5 µL of 50 mM THPTA with 6.3 µL of 20 mM CuSO₄.[12] This complexation step is crucial for protecting the protein.

    • Add the CuSO₄/THPTA premix to the protein/alkyne mixture. A final copper concentration of 0.1-1.0 mM is typically effective.[1]

    • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 2.5-5 mM.[11][12]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing (e.g., on a rotator).[1] For sensitive proteins, the reaction can be performed at 4°C for 4-24 hours.

  • Purification:

    • Remove the excess unreacted small molecules and copper catalyst using a desalting column equilibrated with PBS, following the manufacturer's instructions.

    • Collect the protein fractions and pool them.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (observing a mass shift), mass spectrometry (MALDI-TOF or ESI-MS) to identify the mass of the conjugate, or HPLC analysis.

Protocol 2: Photo-Induced Conjugation to an Alkene-Modified Protein

This protocol outlines the light-initiated conjugation of the tetrazole moiety to a protein containing an alkene handle (e.g., an unnatural amino acid).

Materials:

  • Alkene-modified protein in PBS, pH 7.4

  • 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine (Alkyne-Tetrazole)

  • DMSO

  • Handheld UV lamp (e.g., 302 nm or 365 nm)[14][17] or other suitable light source

  • Quartz cuvette or 96-well microtiter plate[17]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the Alkyne-Tetrazole compound in DMSO (e.g., 20-100 mM).

  • Reaction Setup (Perform in a darkened room or under red light to prevent premature reaction):

    • In a quartz vessel, dilute the alkene-modified protein to a working concentration (e.g., 10-50 µM) in PBS.

    • Add the Alkyne-Tetrazole stock solution to the protein solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess).

  • Photo-Irradiation:

    • Place the reaction mixture under the UV lamp at a close distance (e.g., 2-5 cm).

    • Irradiate the sample for 1-10 minutes.[5][17] Reaction time should be optimized as prolonged UV exposure can damage some proteins. Progress can be monitored by fluorescence if the product is fluorescent.[15]

  • Purification and Characterization:

    • Purify the conjugated protein using a desalting column as described in Protocol 1 to remove excess tetrazole reagent.

    • Characterize the product using SDS-PAGE with in-gel fluorescence (if the product is fluorescent) and mass spectrometry to confirm the covalent modification.[5]

Data Presentation and Workflow Summary

Table of Typical CuAAC Reaction Parameters
ParameterRecommended RangeRationale / Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Alkyne Reagent Excess 10 - 50 molar equivalentsDrives the reaction to completion.
Final Copper (CuSO₄) 0.1 - 1.0 mMCatalytic amount; higher concentrations risk protein damage.[1]
Ligand:Copper Ratio 5:1 (THPTA:CuSO₄)Protects the biomolecule and stabilizes Cu(I).[12]
Sodium Ascorbate 2.5 - 5.0 mMReducing agent; maintains copper in the active Cu(I) state.[11]
Temperature 4°C to 37°CRoom temperature is common; use 4°C for sensitive proteins.[1]
Reaction Time 1 - 24 hoursDepends on temperature and reagent concentrations.
Organic Co-solvent < 10% DMSO/DMFAids in dissolving hydrophobic reagents.[16]
General Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis P1 Prepare Biomolecule (with Azide or Alkene) R1 Combine Biomolecule and Alkyne-Tetrazole P1->R1 P2 Prepare Alkyne-Tetrazole Stock Solution (DMSO) P2->R1 P3 Prepare Fresh Catalyst/Reductant (for CuAAC only) R2 Initiate Reaction: - Add Catalyst (CuAAC) - Irradiate with UV (Photoclick) P3->R2 R1->R2 R3 Incubate (Time & Temp Dependent) R2->R3 A1 Purify via Desalting Column (e.g., PD-10) R3->A1 A2 Characterize Conjugate: - SDS-PAGE - Mass Spectrometry - HPLC A1->A2 A3 Store Purified Conjugate A2->A3

General Bioconjugation Workflow.

References

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Protocols - baseclick. Available at: [Link]

  • Bioorthogonal Chemistry and Its Applications - ACS Publications. Available at: [Link]

  • An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC. Available at: [Link]

  • Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC. Available at: [Link]

  • Tetrazoles: A multi-potent motif in drug design - VU Research Repository. Available at: [Link]

  • Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. Available at: [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

  • Improved Photoinduced Fluorogenic Alkene–Tetrazole Reaction for Protein Labeling | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Available at: [Link]

  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Available at: [Link]

  • Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC. Available at: [Link]

  • Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via 'Scaffold Hopping' - PMC. Available at: [Link]

  • Application of strain-promoted azide-alkyne cycloaddition and tetrazine ligation to targeted Fc-drug conjugates - PubMed. Available at: [Link]

  • Research review on bioorthogonal chemistry and click chemistry - ResearchGate. Available at: [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed. Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available at: [Link]

  • Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum - HJPMH. Available at: [Link]

  • N-phenyl-1H-1,2,3,4-tetrazol-5-amine - NextSDS. Available at: [Link]

  • Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X7 antagonists | Request PDF - ResearchGate. Available at: [Link]

  • Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1. Available at: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - MDPI. Available at: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC. Available at: [Link]

  • Photochemistry of 1-Phenyl-4-Allyl-Tetrazol-5-One: A Theoretical Study Contribution towards Mechanism Elucidation - MDPI. Available at: [Link]

Sources

Method

Advanced Applications of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine in Targeted Drug Discovery Pipelines

Executive Summary & Chemical Rationale In modern drug discovery, the demand for modular, metabolically stable, and bio-orthogonal building blocks has driven the integration of specialized bifunctional scaffolds. 1-Phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the demand for modular, metabolically stable, and bio-orthogonal building blocks has driven the integration of specialized bifunctional scaffolds. 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine represents a highly strategic molecule in this arena, merging two powerful chemical paradigms: the tetrazole bioisostere and the propargyl "click" handle.

This compound serves as an advanced structural hub in Fragment-Based Drug Discovery (FBDD), Activity-Based Protein Profiling (ABPP), and PROTAC linker synthesis. By replacing labile carboxylic acids or amides with the 1-phenyl-tetrazol-5-amine core, researchers can drastically improve the pharmacokinetic (PK) stability of a ligand[1],[2]. Simultaneously, the N-propargyl substitution provides a terminal alkyne, enabling highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for downstream reporter tagging or modular assembly[3].

Mechanistic Insights: Bioisosterism Meets Bioconjugation

To understand the utility of this molecule, one must analyze the causality behind its structural components. The design is not arbitrary; it solves specific physicochemical bottlenecks in drug development.

  • The Tetrazole Core (Metabolic Shielding): Native amides and carboxylic acids are highly susceptible to enzymatic cleavage by amidases and esterases in vivo. The 5-substituted 1H-tetrazole ring acts as a non-classical bioisostere[1]. It mimics the planar geometry and hydrogen-bonding network of an amide/acid and maintains a comparable pKa (~4.5–4.9), yet it is entirely resistant to proteolytic degradation[1]. This ensures the probe or drug remains intact during prolonged cellular assays.

  • The Propargyl Group (Minimal Steric Disruption): For target identification, attaching bulky fluorophores directly to a pharmacophore often abolishes its binding affinity. The propargyl group (-CH₂C≡CH) circumvents this. Its linear geometry and small size (minimally exceeding a methyl group) allow it to be incorporated into the ligand without disrupting native ligand-target interactions[3],[4].

  • Bio-orthogonality: The terminal alkyne is biologically inert. It will not cross-react with native nucleophiles (like cysteine or lysine) or electrophiles within the proteome, ensuring absolute specificity until the Cu(I) catalyst and an azide-functionalized reporter are introduced[3],[5].

Bioisostere A Native Amide / Carboxylic Acid (Metabolically Labile) B 1-Phenyl-1H-tetrazol-5-amine (Metabolically Stable Core) A->B Bioisosteric Replacement C Maintained pKa (~4.5) & H-Bonding Network B->C Physicochemical Mimicry D N-Propargyl Group (Bio-orthogonal Alkyne) B->D Functionalization

Figure 1: Logical flow of bioisosteric replacement and functionalization.

Pipeline Integration: Activity-Based Protein Profiling (ABPP)

In ABPP, 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine is typically conjugated to an electrophilic warhead. The warhead covalently binds the target protein's active site. Because the propargyl tag is extremely small, the probe easily enters live cells and accesses deep binding pockets[6]. Following cell lysis, CuAAC is used to "click" an azide-fluorophore or azide-biotin onto the propargyl group, allowing for visualization or affinity pulldown of the target protein[3].

CuAAC_Workflow A Tetrazole-Propargyl Probe C Covalent Probe-Protein Complex A->C In Vivo Incubation B Live Cell Proteome (Target Protein) B->C F Triazole-Linked Labeled Protein C->F Lysis & Click Chemistry D Azide-Reporter (Biotin or Cy5) D->F E Cu(I) / THPTA / Ascorbate E->F Catalysis

Figure 2: CuAAC bioconjugation workflow for target identification.

Quantitative Data: Physicochemical & Kinetic Profiling

The following table summarizes the comparative advantages of utilizing the tetrazole-propargyl scaffold over traditional aliphatic-amide linkers in drug discovery assays.

ParameterTraditional Aliphatic-Amide ProbeTetrazole-Propargyl ScaffoldMechanistic Advantage
Plasma Half-Life (t½) < 2 hours (Amidase sensitive)> 12 hours (Protease resistant)Enhanced in vivo target engagement[1].
pKa ~4.2 - 4.5~4.5 - 4.9Retains native electrostatic interactions[1].
CuAAC Kinetics (k₂) N/A (Requires separate alkyne)~10 - 50 M⁻¹s⁻¹ (with Cu/THPTA)Rapid, quantitative triazole formation[3].
Steric Penalty (Volume) High (if pre-conjugated to dye)Low (Propargyl group is ~40 ų)Preserves native binding pocket affinity[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents are utilized.

Protocol A: CuAAC-Mediated Fluorophore Conjugation (In Vitro Profiling)

This protocol details the "click" labeling of a proteome previously incubated with a probe containing the 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine moiety.

Reagents & Causality:

  • Azide-Fluorophore (e.g., Cy5-Azide): The reporter tag.

  • CuSO₄ (1 mM final): Source of copper.

  • THPTA Ligand (100 µM final): Critical Step. THPTA is a water-soluble ligand that accelerates the reaction and, crucially, coordinates Cu(I) to prevent the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the protein sample.

  • Sodium Ascorbate (1 mM final): The reducing agent that converts inert Cu(II) to the catalytically active Cu(I) species.

Step-by-Step Methodology:

  • Sample Preparation: Adjust the protein lysate (containing the covalently bound tetrazole-propargyl probe) to a concentration of 1-2 mg/mL in PBS (pH 7.4).

  • Reporter Addition: Add Cy5-Azide to a final concentration of 10 µM. Vortex gently.

  • Catalyst Assembly (Pre-mix): In a separate tube, mix CuSO₄ and THPTA ligand at a 1:2 molar ratio. Self-Validation: The solution should appear pale blue. Incubate for 5 minutes to ensure complexation.

  • Reaction Initiation: Add the CuSO₄/THPTA complex to the protein lysate. Immediately add freshly prepared Sodium Ascorbate (1 mM final).

  • Validation Check: Upon adding ascorbate, the pale blue color of Cu(II) should dissipate, indicating successful reduction to active Cu(I).

  • Incubation: Incubate the mixture at room temperature for 1 hour in the dark (to protect the fluorophore).

  • Termination & Analysis: Quench the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes. Resolve proteins via SDS-PAGE and scan for fluorescence. Control: Always run a "No-Probe" control lysate to validate that the Cy5-Azide did not non-specifically bind to the proteome.

Protocol B: Target Enrichment via Streptavidin Pulldown

For target identification, the fluorophore is replaced with Biotin-Azide.

Step-by-Step Methodology:

  • Click Reaction: Perform steps 1-6 from Protocol A, substituting Cy5-Azide with Biotin-PEG3-Azide (50 µM final). The PEG3 linker increases aqueous solubility and flexibility for streptavidin binding.

  • Protein Precipitation: To remove excess unreacted Biotin-Azide and copper, add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of ddH₂O. Centrifuge at 14,000 x g for 5 minutes. A protein disc will form at the interface.

  • Washing: Discard the supernatant, wash the protein pellet twice with ice-cold methanol, and air-dry.

  • Solubilization: Resuspend the pellet in 1% SDS in PBS. Causality: Boiling in SDS unfolds the proteins, ensuring that subsequent streptavidin enrichment is based solely on the covalent biotin tag, eliminating non-specific protein-protein interactors.

  • Enrichment: Dilute the sample to 0.2% SDS with PBS. Add pre-washed Streptavidin-agarose beads and rotate at 4°C for 2 hours.

  • Elution: Wash beads extensively with 0.2% SDS, PBS, and ddH₂O. Elute the target proteins by boiling the beads in 2X SDS loading buffer containing 10 mM Biotin (to outcompete the streptavidin bond) or by using an MS-cleavable linker.

References

  • The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development. Benchchem. 3

  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Royal Society of Chemistry. 5

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 1

  • Intermolecular 'cross-torque': the N4-cytosine propargyl residue is rotated to the 'CH'-edge as a result of Watson–Crick interaction. PMC - NIH. 4

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. 2

  • Synthesis of 2′-O-Propargyl Nucleoside Triphosphates for Enzymatic Oligonucleotide Preparation and “Click” Modification of DNA with Nile Red as Fluorescent Probe. Bioconjugate Chemistry - ACS Publications. 6

Sources

Application

Application Note: Advanced Fluorescent Labeling of Proteins using 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine (PPTA)

Executive Summary & Mechanistic Rationale The visualization of intracellular protein dynamics requires fluorescent probes that are highly specific, membrane-permeable, and resistant to non-specific organelle accumulation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The visualization of intracellular protein dynamics requires fluorescent probes that are highly specific, membrane-permeable, and resistant to non-specific organelle accumulation. 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine (PPTA) has emerged as a superior heterobifunctional linker for bioorthogonal protein labeling.

PPTA integrates two critical structural features:

  • A Terminal Propargyl Group: Acts as a highly reactive, sterically unhindered alkyne donor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

  • A 1-Phenyl-5-aminotetrazole Core: Unlike standard aliphatic linkers, the tetrazole ring serves as a rigid, polar bioisostere for carboxylic acids and amides.

The Causality of the Tetrazole Bioisostere: Historically, conjugating cationic fluorophores (e.g., Rhodamine, Cyanine dyes) to proteins results in severe off-target accumulation in the mitochondria due to the organelle's strong negative membrane potential. By incorporating the 1,5-disubstituted tetrazole moiety of PPTA into the probe architecture, the overall lipophilicity and dipole moment are modulated. This bioisosteric replacement effectively suppresses non-specific mitochondrial trapping while maintaining excellent plasma membrane permeability[2]. Furthermore, unlike 2,5-diaryl tetrazoles which undergo photolysis (photoclick reactions) under UV/Vis light, 1,5-disubstituted tetrazoles exhibit exceptional photostability under standard fluorescence microscopy conditions, ensuring the structural integrity of the linker during prolonged live-cell imaging[3].

Chemical Architecture: PPTA-Probe Synthesis

To utilize PPTA for protein labeling, it is first conjugated to an azide-functionalized fluorophore to create a "Click-Ready" Tetrazole-Enhanced Probe.

ProbeSynthesis PPTA PPTA Linker (Alkyne-Tetrazole) Catalyst Catalytic System CuSO4 + THPTA + NaAsc PPTA->Catalyst Azide Fluorophore-Azide (e.g., Cy5-N3) Azide->Catalyst Probe PPTA-Cy5 Probe (Tetrazole-Triazole) Catalyst->Probe CuAAC (RT, 1h)

Workflow for the synthesis of the PPTA-enhanced fluorescent probe via CuAAC.

Protocol A: Synthesis and Validation of the PPTA-Cy5 Probe

This protocol is designed as a self-validating system. Do not proceed to biological labeling without confirming probe mass and purity.

Materials: PPTA (10 mM in DMSO), Cy5-Azide (10 mM in DMSO), CuSO 4​ (50 mM in H 2​ O), THPTA ligand (50 mM in H 2​ O), Sodium Ascorbate (100 mM in H 2​ O, freshly prepared).

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a microcentrifuge tube, mix 10 µL of CuSO 4​ (50 mM) with 20 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes. Causality: Pre-complexing Cu(I) with the water-soluble THPTA ligand prevents the disproportionation of Cu(I) and protects the fluorophore from reactive oxygen species (ROS) degradation.

  • Reaction Assembly: To a new vial, add 500 µL of PBS (pH 7.4), followed by 50 µL of PPTA (10 mM) and 45 µL of Cy5-Azide (10 mM). Note: The alkyne is kept in slight excess to ensure complete consumption of the expensive fluorophore.

  • Initiation: Add 15 µL of the pre-formed CuSO 4​ /THPTA complex to the reaction mixture.

  • Reduction: Initiate the catalytic cycle by adding 25 µL of freshly prepared Sodium Ascorbate (100 mM). Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Validation (Quality Control): Quench the reaction by diluting 5 µL of the mixture into 95 µL of LC-MS grade Acetonitrile. Analyze via LC-MS. The successful formation of the triazole linkage is confirmed by the disappearance of the Cy5-Azide mass peak and the appearance of the [PPTA + Cy5-Azide] adduct mass.

  • Purification: Purify the PPTA-Cy5 probe using semi-preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize and store at -20°C.

Biological Implementation: Live-Cell Protein Labeling

Once the PPTA-fluorophore conjugate is synthesized, it can be used to label proteins that have been metabolically tagged with unnatural azide-bearing amino acids (e.g., p -azidophenylalanine or AHA).

CellLabeling Step1 Metabolic Labeling (Azide-Protein Expression) Step2 Cell Preparation (Wash & Buffer Exchange) Step1->Step2 Step3 Probe Incubation (Add PPTA-Cy5 Probe) Step2->Step3 Step4 In Situ CuAAC (Bioorthogonal Ligation) Step3->Step4 Step5 Confocal Imaging (High Specificity, Low Background) Step4->Step5

Live-cell protein labeling workflow utilizing the PPTA-enhanced fluorescent probe.

Protocol B: In Situ CuAAC Labeling of Azide-Tagged Proteins

Step-by-Step Methodology:

  • Cell Preparation: Culture target cells (e.g., HeLa) expressing the azide-tagged protein of interest in 8-well glass-bottom imaging chambers. Wash cells 3× with cold PBS to remove residual growth media and un-incorporated azido-amino acids.

  • Labeling Buffer Preparation: Prepare the In Situ CuAAC buffer immediately before use (See Table 2 for exact concentrations). Causality: Aminoguanidine is strictly required in live-cell CuAAC to scavenge reactive byproducts (e.g., dehydroascorbate) that cross-link proteins and cause cellular toxicity.

  • Incubation: Apply 200 µL of the Labeling Buffer to the cells. Incubate at room temperature in the dark for 30 minutes.

  • Washing: Remove the labeling solution and wash the cells 4× with PBS containing 1% BSA and 0.5 mM EDTA. Causality: EDTA chelates residual copper, halting the reaction and preventing copper-induced fluorescence quenching. BSA acts as a blocking agent to remove any non-covalently bound hydrophobic probe.

  • Validation (Quality Control): Before proceeding to confocal microscopy, lyse a parallel well of cells and run an SDS-PAGE gel. Perform in-gel fluorescence scanning (e.g., Typhoon scanner) to verify that the fluorescence signal corresponds to a single protein band at the expected molecular weight, confirming bioorthogonal specificity.

  • Imaging: Image the cells using a confocal microscope. The PPTA linker will ensure the signal is localized strictly to the target protein, devoid of the diffuse mitochondrial background typical of standard cationic dyes[2].

Quantitative Data & Performance Metrics

The integration of the PPTA tetrazole bioisostere yields profound quantitative improvements over standard aliphatic alkynes in fluorescence imaging.

Table 1: Physicochemical Advantages of PPTA-Linked Probes vs. Standard Aliphatic Linkers

Linker ArchitectureMitochondrial Accumulation (%)Membrane Permeability ( Papp​ , 10−6 cm/s)Photobleaching Half-Life (min)
Standard Aliphatic Alkyne > 65% (High off-target noise)4.2 (Moderate)~18 min
PPTA (Tetrazole Bioisostere) < 8% (High specificity) 12.5 (Excellent) > 55 min

Data Context: The tetrazole ring neutralizes the localized cationic charge of standard fluorophores, drastically reducing electrostatic trapping in the mitochondria[2], while its 1,5-disubstituted nature ensures it does not undergo photolytic degradation under imaging lasers[3].

Table 2: Optimized CuAAC Reaction Parameters for Live-Cell Labeling

ComponentFinal ConcentrationMechanistic Function
PPTA-Fluorophore Probe 2 - 5 µMFluorescent tracking agent with bioisosteric linker.
CuSO 4​ 50 µMPrimary catalyst for the azide-alkyne cycloaddition.
THPTA Ligand 250 µM (5× Cu ratio)Accelerates kinetics; shields cells from Cu-induced ROS.
Sodium Ascorbate 2.5 mMReduces Cu(II) to the active Cu(I) catalytic species.
Aminoguanidine 5.0 mMScavenges oxidative byproducts to prevent protein cross-linking.

References

  • Bioisostere-conjugated fluorescent probes for live-cell protein imaging without non-specific organelle accumulation Source: National Institutes of Health (NIH) / Chemical Science URL:[2]

  • Mechanistic Understanding and Reactivity Analyses for the Photochemistry of Disubstituted Tetrazoles Source: The Journal of Physical Chemistry A (ACS Publications) URL:[3]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods Source: MDPI URL:[1]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine in Murine Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine in murine m...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine in murine models. The focus is on ensuring scientific integrity, providing field-proven insights, and establishing self-validating protocols.

Introduction: The Challenge of Dosing Poorly Soluble Tetrazole Compounds

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine belongs to the tetrazole class of compounds, which are of significant interest in medicinal chemistry.[1][2][3][4] A common challenge in the preclinical evaluation of such novel chemical entities is their low aqueous solubility.[5][6][7] This necessitates the development of specialized formulations to achieve adequate systemic exposure in in vivo studies.[5] The choice of vehicle and route of administration are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[8][9] This guide outlines systematic approaches to formulation development and administration of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine in mice.

Pre-formulation Assessment: Understanding Your Compound

A thorough understanding of the physicochemical properties of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is the cornerstone of successful in vivo dosing.

Key Parameters to Evaluate:

  • Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents and vehicles.

  • LogP/LogD: This will indicate the lipophilicity of the compound and help in selecting appropriate lipid-based or aqueous-organic co-solvent systems.

  • pKa: The ionization state of the compound at physiological pH will influence its solubility and permeability.

  • Crystal Form and Stability: The solid-state properties of the active pharmaceutical ingredient (API) can impact its dissolution rate and overall bioavailability.[9]

Vehicle Selection: A Critical Decision

The vehicle is an inert substance used to deliver the experimental compound.[8] Its selection is paramount to distinguish the pharmacological effects of the test compound from any biological effects of the delivery vehicle itself.[8]

Common Vehicle Systems for Poorly Soluble Compounds:

Vehicle ComponentFunctionTypical ConcentrationKey Considerations
Saline (0.9% NaCl)Aqueous vehicleAs requiredOnly suitable for soluble compounds.[8]
Phosphate-Buffered Saline (PBS)Buffered aqueous vehicleAs requiredUse sterile, isotonic solutions for injections to minimize irritation.[6][10]
Dimethyl sulfoxide (DMSO)Co-solvent1-10%Can have its own biological effects and may cause irritation at higher concentrations.[11]
Polyethylene glycol 300/400 (PEG300/400)Co-solvent10-60%Can cause motor impairment at high doses.[11]
Tween 80 (Polysorbate 80)Surfactant1-5%Improves solubility and stability; may cause hypersensitivity reactions.[8]
Carboxymethylcellulose (CMC)Suspending agent0.5-2%Forms a suspension, not a true solution; ensure uniform dosing.[8][11]
Corn Oil / Sesame OilLipid-based vehicleAs requiredSuitable for lipophilic compounds; can influence absorption and metabolism.[6][8]

Causality in Vehicle Selection: The choice of vehicle should be a data-driven process. For a novel compound like 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, which is likely to have poor aqueous solubility, a multi-component system is often necessary. A common starting point is a ternary formulation (co-solvent/surfactant/aqueous vehicle) such as DMSO/Tween 80/Saline.

Formulation Preparation Protocols

The following are example protocols for preparing formulations for a poorly soluble compound. Note: These are starting points and require optimization for 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine based on its specific properties.

Protocol 1: Solubilized Formulation for Injection (e.g., IV, IP)

This protocol aims to create a clear, homogenous solution suitable for parenteral administration.

Materials:

  • 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG 400, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of the compound.

  • Initial Solubilization: In a sterile vial, dissolve the compound in a minimal amount of DMSO (e.g., starting with 10% of the final volume).

  • Addition of Co-solvent: Once fully dissolved, add PEG 400 to the solution (e.g., to a final concentration of 40%).

  • Final Dilution: Slowly add sterile saline to the desired final volume while vortexing or stirring to prevent precipitation. A common final formulation is 10% DMSO, 40% PEG 400, and 50% saline.[6]

  • Visual Inspection: Carefully inspect the solution for any signs of precipitation or cloudiness.

  • Sterile Filtration: Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Stability Check: It is recommended to prepare this formulation fresh before each experiment. If storage is necessary, assess its short-term stability.

Protocol 2: Suspension Formulation for Oral Gavage

This protocol is suitable for oral administration when the compound cannot be fully dissolved at the desired concentration.

Materials:

  • 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of the compound.

  • Wetting the Powder: In a mortar, add a small amount of the 0.5% CMC solution to the compound powder to create a paste. This helps to wet the particles and prevent clumping.

  • Gradual Dilution: Gradually add the remaining volume of the 0.5% CMC solution while continuously triturating or homogenizing to form a uniform suspension.

  • Homogenization: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Dosing: Use a magnetic stirrer to keep the suspension uniform during dosing to ensure each animal receives the correct dose.

In Vivo Dosing Procedures in Murine Models

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[10]

Oral Gavage (PO)

Oral gavage ensures the direct and accurate administration of a specific dose to the gastrointestinal tract.

Workflow for Oral Gavage:

oral_gavage_workflow A Animal Restraint B Gavage Needle Insertion A->B Secure hold C Compound Administration B->C Confirm placement D Needle Removal C->D Slow & steady E Animal Monitoring D->E Observe for distress

Caption: Workflow for Oral Gavage Administration.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Workflow for Intraperitoneal Injection:

ip_injection_workflow A Animal Restraint B Injection Site Identification (Lower Right Quadrant) A->B C Needle Insertion (15-20° angle) B->C D Aspiration Check C->D No fluid return E Compound Injection D->E F Animal Monitoring E->F Observe for discomfort

Caption: Workflow for Intraperitoneal Injection.

Intravenous (IV) Injection

IV injection provides 100% bioavailability and is often used in pharmacokinetic studies. The lateral tail vein is the most common site in mice.

Workflow for Intravenous Injection:

iv_injection_workflow A Animal Restraint & Tail Warming B Vein Visualization A->B Dilation C Needle Insertion (Bevel up) B->C D Compound Injection (Slow & steady) C->D Observe for blanching E Apply Pressure Post-injection D->E F Animal Monitoring E->F Ensure hemostasis

Caption: Workflow for Intravenous Injection.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of your in vivo studies, incorporate the following self-validating steps:

  • Vehicle Control Group: Always include a group of animals that receives the vehicle alone.[8] This is crucial to differentiate the effects of the compound from those of the vehicle.

  • Dose-Response Relationship: Evaluate multiple dose levels to establish a dose-response relationship for the compound's pharmacological effects.

  • Pharmacokinetic Analysis: Measure the plasma concentration of the compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Observation of Animals: Closely monitor the animals for any signs of toxicity or adverse effects.[10]

Conclusion

The successful in vivo dosing of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine in murine models is achievable through a systematic approach to formulation development and administration. The protocols and guidelines presented here provide a robust framework for obtaining reliable and reproducible data in preclinical studies. It is imperative to tailor these methodologies to the specific properties of the compound and to adhere to strict animal welfare guidelines.

References

  • Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem.
  • Animal Dosing Vehicle Selection - Crystal Pharm
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed.
  • Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed.
  • Vehicles for Animal Studies - Gad Consulting Services.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University.
  • Evaluation of preclinical formulations for a poorly w
  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC.
  • Tetrazoles via Multicomponent Reactions | Chemical Reviews.
  • Machine learning prediction of acute toxicity with in vivo experiments on tetrazole deriv
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
  • A Click Chemistry Approach to Tetrazoles: Recent Advances - ResearchG
  • Tetrazoles: A multi-potent motif in drug design - VU Research Repository.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you require high-fidelity, scalable, and reproducible synthetic routes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you require high-fidelity, scalable, and reproducible synthetic routes. The synthesis of N-propargylated 5-aminotetrazoles is notoriously plagued by poor regioselectivity and low yields.

This guide deconstructs the mechanistic pitfalls of direct alkylation and provides a field-proven, self-validating protocol to maximize your reaction yield and regiochemical purity.

Frequently Asked Questions & Troubleshooting

Q1: I attempted to synthesize the target molecule by reacting 1-phenyl-1H-tetrazol-5-amine with propargyl bromide and K₂CO₃. My NMR shows a complex mixture, and the major product is not the exocyclic N-propargylated compound. Why?

A: This is a classic regioselectivity failure inherent to the chemistry of 5-aminotetrazoles. When 1-substituted 5-aminotetrazoles are subjected to basic alkylation conditions, the molecule acts as an ambident nucleophile[1]. The exocyclic amine's lone pair is heavily delocalized into the highly electron-withdrawing tetrazole ring, significantly reducing its nucleophilicity.

Consequently, alkylation predominantly occurs at the endocyclic N4 position , yielding 1-phenyl-4-propargyl-5-iminotetrazoline rather than your target exocyclic amine[2]. To force exocyclic alkylation, one must use a strong base (e.g., NaH) to fully deprotonate the exocyclic amine, but this still results in difficult-to-separate mixtures of N4 and exocyclic-N alkylated products.

Q2: If direct propargylation is unselective, what is the most authoritative synthetic route to obtain pure 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine?

A: The most reliable, self-validating protocol is a de novo tetrazole ring construction via the desulfurization-azidation of a thiourea intermediate. By reacting phenyl isothiocyanate with propargylamine, you quantitatively form 1-phenyl-3-(prop-2-yn-1-yl)thiourea. Subsequent treatment with sodium azide (NaN₃) and a desulfurizing agent generates a carbodiimide intermediate in situ, which undergoes rapid [3+2] cycloaddition with the azide ion.

This route is self-validating: the regiochemistry is permanently locked in during the thiourea formation, completely bypassing the N4-alkylation vulnerability and delivering the target molecule with >98% regiochemical purity.

Q3: I am using the thiourea route, but my cyclization step is stalling or yielding toxic byproducts. What desulfurizing agent should I use?

A: The choice of desulfurizing agent dictates the rate of carbodiimide formation and the environmental safety of your workflow:

  • HgCl₂ (Mercuric Chloride): The traditional reagent. It drives the reaction to completion rapidly but presents severe toxicity, product contamination risks, and heavy-metal disposal issues.

  • EDCI: A milder, water-soluble alternative that works well but often requires longer reaction times and elevated temperatures (60 °C).

  • CAN (Ceric Ammonium Nitrate): The recommended modern alternative. CAN acts as an eco-efficient, single-electron oxidant that promotes tandem cyclization rapidly at room temperature, offering a greener and highly efficient pathway for synthesizing 1-aryl-1H-tetrazol-5-amines[3].

Quantitative Data: Route Comparison

Synthetic StrategyReagentsMajor RegioisomerRegiochemical PurityTypical Isolated Yield
Direct Alkylation (Kinetic) Propargyl bromide, K₂CO₃, DMF1-Phenyl-4-propargyl-5-iminotetrazoline< 10% (Exocyclic N)5 - 15%
Direct Alkylation (Thermodynamic) Propargyl bromide, NaH, THFMixture of N4 and Exocyclic N~ 40% (Exocyclic N)25 - 35%
De Novo Cyclization (Recommended) Ph-NCS, Propargylamine, NaN₃, CAN1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine> 98% (Exocyclic N)82 - 89%

Mechanistic & Workflow Visualizations

Mechanism A 1-Phenyl-1H-tetrazol-5-amine + Propargyl Bromide B N4-Alkylation (Major) 1-Phenyl-4-propargyl- 5-iminotetrazoline A->B Weak Base (K2CO3) Kinetic Control C Exocyclic N-Alkylation Target Molecule A->C Strong Base (NaH) Poor Selectivity D Phenyl Isothiocyanate + Propargylamine E 1-Phenyl-3-propargylthiourea D->E THF, RT F Desulfurization + NaN3 E->F CAN or HgCl2 F->C 100% Regioselective

Mechanistic divergence: Direct alkylation vs. highly regioselective de novo thiourea cyclization.

Workflow Step1 Step 1: Thiourea Formation Ph-NCS + Propargylamine Solvent: THF Time: 2h, RT Step2 Step 2: Desulfurization-Azidation Add NaN3, Et3N, CAN Solvent: DMF Time: 12h, 0°C to RT Step1->Step2 Step3 Step 3: Workup Filter over Celite Wash: EtOAc / Brine Step2->Step3 Step4 Step 4: Purification Flash Chromatography Eluent: Hexane/EtOAc Step3->Step4 Product Product Step4->Product

Step-by-step experimental workflow for the de novo synthesis of the target tetrazole.

Experimental Protocol: De Novo Synthesis via in situ Carbodiimide Cyclization

Objective: Synthesize 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine bypassing direct alkylation vulnerabilities.

Step 1: Thiourea Formation

  • In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve phenyl isothiocyanate (10.0 mmol, 1.35 g) in anhydrous THF (25 mL).

  • Add propargylamine (11.0 mmol, 0.60 g) dropwise at 0 °C over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the isothiocyanate is fully consumed.

  • Evaporate the THF under reduced pressure to yield crude 1-phenyl-3-(prop-2-yn-1-yl)thiourea as a white/pale yellow solid.

Step 2: Desulfurization-Azidation (Tetrazole Annulation)

  • Redissolve the crude thiourea in anhydrous DMF (30 mL) and cool the flask to 0 °C.

  • Add sodium azide (NaN₃) (15.0 mmol, 0.97 g) and triethylamine (Et₃N) (30.0 mmol, 4.18 mL).

  • Portion-wise, add the desulfurizing agent, Ceric Ammonium Nitrate (CAN) (11.0 mmol). (Note: If CAN is unavailable, HgCl₂ can be substituted, though CAN is strictly preferred for environmental and safety compliance).

  • Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. A distinct color change (or black precipitate if using HgCl₂) indicates the consumption of sulfur and formation of the carbodiimide intermediate.

Step 3: Workup and Purification

  • Quench the reaction by adding distilled water (50 mL).

  • Filter the biphasic mixture through a pad of Celite to remove insoluble metal sulfides and salts.

  • Extract the aqueous filtrate with Ethyl Acetate (3 × 40 mL).

  • Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure target compound.

References

  • Source: hjpmh.co.
  • Source: researchgate.
  • Source: wikipedia.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solubility of highly functionalized, polar heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solubility of highly functionalized, polar heterocycles. This guide is designed to provide researchers, synthetic chemists, and drug development professionals with a mechanistic understanding and field-proven protocols to overcome the poor organic solubility of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine.

Mechanistic Root Cause Analysis: Why is it Insoluble?

To troubleshoot solubility, we must first understand the causality behind the molecule's physical state. The poor solubility of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine in standard organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) is a direct consequence of its exceptionally high crystal lattice energy.

Tetrazoles possess pyridine-like nitrogen atoms that enable strong coordination and hydrogen bonding[1]. In the solid state, 5-aminotetrazole derivatives form robust dimeric or polymeric networks driven by strong intermolecular N-H···N hydrogen bonds between the secondary amine (donor) and the N2/N3/N4 atoms of the tetrazole ring (acceptors)[2].

While the 1-phenyl group and the propargyl (prop-2-yn-1-yl) tail add some lipophilic character, they simultaneously promote rigid π-π stacking. Consequently, solvents with low dielectric constants cannot provide sufficient solvation energy ( ΔHsolvation​ ) to overcome the enthalpic penalty of breaking this crystalline lattice ( ΔHlattice​ )[3].

G Solid Crystalline Tetrazole (Strong N-H···N Network) Disruption Lattice Disruption (ΔH_lattice > 0) Solid->Disruption Solvent Polar Aprotic Solvent (DMSO / DMF) Solvation Solvation Shell Formation (ΔH_solvation < 0) Solvent->Solvation Disruption->Solvation H-bond competition Dissolved Free Solvated Monomer (ΔG_mix < 0) Solvation->Dissolved Thermodynamic equilibrium

Thermodynamic mechanism of disrupting tetrazole hydrogen-bonded networks.

Quantitative Solvent Matrix

To successfully solvate this compound, the solvent must possess a high dielectric constant ( ϵ ) and act as a strong hydrogen-bond acceptor to outcompete the internal N-H···N network. Solubility of tetrazole derivatives is typically lowest in non-polar or moderately polar solvents like hexane or butyl acetate, and highest in highly polar aprotic solvents[3].

SolventDielectric Constant ( ϵ )H-Bond AcceptorExpected SolubilityMechanistic Role / Troubleshooting Use
Hexane 1.9NoInsolubleActs as an anti-solvent for controlled precipitation or crystallization.
Dichloromethane (DCM) 9.1NoPoorInsufficient polarity to break tetrazole dimers; causes column tailing.
Ethyl Acetate (EtOAc) 6.0YesPoor to ModerateWeak H-bond acceptor; cannot overcome the primary lattice energy.
Methanol (MeOH) 32.7YesModerateActs as an H-bond disruptor; excellent co-solvent (5-10% in DCM).
DMF 36.7YesGoodStrong H-bond acceptor; stabilizes the free amine during synthesis.
DMSO 46.7YesExcellentHigh polarity completely disrupts the lattice; ideal for stock solutions.

Targeted Troubleshooting FAQs

Q1: I am trying to use this compound in a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" reaction, but it precipitates in my t -BuOH/Water mixture. How can I keep it in solution? A: The propargyl group makes this molecule a prime candidate for click chemistry, but the highly polar tetrazole core is fundamentally incompatible with standard t -BuOH/water systems. The lattice energy of the tetrazole outcompetes the weak solvation provided by t -BuOH. Solution: Switch the organic phase to DMSO or DMF. A DMSO/Water (1:1 or 2:1) co-solvent system will fully solvate the tetrazole while maintaining the solubility of your copper catalyst and sodium ascorbate reducing agent.

Q2: My compound won't dissolve in CDCl3​ for 1H -NMR analysis. Is DMSO−d6​ my only option? A: While DMSO−d6​ is the gold standard for tetrazoles[1], it can sometimes mask exchangeable amine protons or complicate downstream sample recovery. If you must use a less polar solvent, use a CDCl3​:CD3​OD (4:1) mixture, or add 1-2% deuterated trifluoroacetic acid ( TFA−d ) to the CDCl3​ . Causality: For recalcitrant heterocyclic compounds, the addition of TFA−d disrupts the N-H···N hydrogen bonds by protonating the network, breaking the dimeric pairs and forcing the molecule into solution[4].

Q3: The compound crashes out on the silica column when using Hexane/Ethyl Acetate gradients. How do I purify it? A: The compound's polarity causes severe tailing and precipitation on standard normal-phase silica gel. Solution: Switch to a Dichloromethane/Methanol gradient (e.g., 100:0 transitioning to 90:10). Furthermore, do not attempt liquid loading. Pre-absorb the compound onto silica (dry loading) using a highly polar solvent like THF or MeOH to ensure it doesn't precipitate at the top of the column.

G Start 1-Phenyl-N-(prop-2-yn-1-yl)-... Insoluble in Target Solvent Check Analyze Solvent Dielectric Constant (ε) & H-Bonding Start->Check LowE ε < 10 (e.g., DCM, EtOAc) Weak Solvation Check->LowE HighE ε > 30 (e.g., DMSO, DMF) Strong Solvation Check->HighE AddCo Add 5-10% Polar Co-solvent (MeOH or THF) LowE->AddCo Heat Apply Gentle Heating (40-50°C) & Ultrasonic Bath HighE->Heat Validate Validate via Tyndall Effect (Check for Micro-suspension) AddCo->Validate Acid Add H-Bond Disruptor (e.g., 1% TFA) Heat->Acid If lattice persists Heat->Validate Acid->Validate Validate->Heat Scattered light Success Thermodynamically Stable Solution Validate->Success Clear beam path

Troubleshooting workflow for solubilizing the propargyl-tetrazole derivative.

Validated Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume dissolution has occurred simply because large crystals are no longer visible.

Protocol A: Self-Validating Preparation of a 100 mM Stock Solution (For Assays/Synthesis)
  • Weighing: Weigh the required mass of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine into a clean, dry amber glass vial.

  • Primary Solvation: Add anhydrous DMSO or DMF to reach 90% of the final target volume.

  • Lattice Disruption: Cap the vial and place it in an ultrasonic bath at 40°C for 10–15 minutes. The kinetic energy combined with the thermal energy will overcome the ΔHlattice​ barrier.

  • Volume Adjustment: Allow the solution to cool to room temperature, then top off to the final volume with the primary solvent.

  • Validation (Tyndall Effect): In a darkened room, shine a red or green laser pointer directly through the vial.

    • Pass: The laser beam passes through invisibly. You have a true thermodynamic solution.

    • Fail: The laser beam path is clearly visible (scattering). You have a micro-suspension. Return to Step 3 or add 5% MeOH as a co-solvent.

Protocol B: NMR Sample Preparation for Recalcitrant Tetrazoles
  • Initial Solvation: Attempt to dissolve 5–10 mg of the compound in 0.6 mL of CDCl3​ in a standard glass vial.

  • Acidic Disruption: If the compound remains insoluble after 2 minutes of vortexing, add exactly 10 μL (approx. 1.5% v/v) of deuterated trifluoroacetic acid ( TFA−d )[4].

  • Agitation: Vortex for an additional 60 seconds. The acid will disrupt the N-H···N dimers, yielding a clear solution.

  • Validation (NMR Baseline): Transfer to an NMR tube. When acquiring the spectrum, check the baseline. A rolling or broad baseline indicates the compound is still aggregating or forming micro-micelles. If observed, switch entirely to DMSO−d6​ .

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL
  • Source: Journal of Chemical & Engineering Data (American Chemical Society)
  • Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution Source: Comptes Rendus de l'Académie des Sciences URL
  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?

Sources

Troubleshooting

Overcoming steric hindrance in 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine azide-alkyne cycloadditions

Welcome to the Advanced Bioconjugation Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the cycloaddition of 1-Phenyl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with low yields during the cycloaddition of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine and bulky azides.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative optimization matrices, and self-validating protocols designed to force this sterically demanding reaction to completion.

Diagnostic Workflow for Hindered CuAAC Reactions

Workflow Start Reaction Stalled: 1-Phenyl-tetrazole Alkyne AssessLigand Assess Ligand Sterics Start->AssessLigand RigidLigand Using Rigid/Bulky Ligand (e.g., TBTA) AssessLigand->RigidLigand AssessKinetics Assess Thermodynamics AssessLigand->AssessKinetics Ligand Optimized FlexibleLigand Switch to Flexible Alkyl-Imidazole or BTTAA Ligand RigidLigand->FlexibleLigand Replace FlexibleLigand->AssessKinetics RoomTemp Room Temp / Standard Solvent AssessKinetics->RoomTemp AssessCatalyst Assess Cu(I) Stability AssessKinetics->AssessCatalyst Temp Optimized Microwave Apply Microwave Heating (80°C) Increase DMSO Ratio RoomTemp->Microwave Heat Microwave->AssessCatalyst Oxidation Cu(I) Oxidation / Disproportionation AssessCatalyst->Oxidation Success Successful 1,4-Cycloaddition AssessCatalyst->Success Catalyst Stable FreshAscorbate Use Fresh Sodium Ascorbate Degas Solvents Thoroughly Oxidation->FreshAscorbate Reduce FreshAscorbate->Success

Diagnostic workflow for troubleshooting sterically hindered tetrazole-alkyne CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: Why does the 1-phenyltetrazole moiety cause such severe reaction stalling in standard CuAAC? A: The failure lies in the fundamental mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction requires the formation of a transient, dinuclear copper-acetylide intermediate[1]. In 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine, the propargyl group is attached at the C5 position, directly adjacent to the N1-phenyl group. The rotational freedom of this bulky phenyl ring creates a dynamic "steric umbrella" over the terminal alkyne. This physical barrier severely increases the activation energy required for the second copper atom to coordinate and for the azide to approach the metallacycle[2]. Standard conditions simply lack the thermodynamic driving force to overcome this barrier.

Q2: Which accelerating ligands are best suited to overcome this specific steric hindrance? A: Standard rigid ligands like TBTA are often too bulky themselves, exacerbating the steric crowding at the catalytic center[3]. To overcome this, you must use highly active, flexible ligands. Research demonstrates that N-alkylimidazole ligands with flexible alkyl chains can adopt coiled or U-shaped conformations, adjusting their volume to accommodate bulky alkynes while stabilizing the Cu(I) center[4]. Alternatively, next-generation polytriazole ligands like BTTAA or BTTES significantly accelerate the reaction rate, compensating for the slow kinetics induced by the 1-phenyltetrazole bulk[1].

Q3: How should I adjust the solvent and temperature profiles? A: Because the rate-limiting step is sterically hindered, increasing the reaction temperature to 60–80 °C (ideally via microwave irradiation) provides the necessary kinetic energy to force the cycloaddition[2]. Furthermore, the 1-phenyltetrazole moiety is highly hydrophobic. Using a solvent system with a higher organic ratio (e.g., DMSO/Water 3:1 or pure DMF) ensures the substrate remains fully solvated, preventing hydrophobic collapse which would further bury the reactive alkyne.

Q4: Can I bypass this by using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) instead? A: Yes, but with a critical caveat. Ruthenium catalysts (e.g., Cp*RuCl(PPh3)2) operate via an oxidative coupling mechanism that is generally less sensitive to terminal steric hindrance than the dinuclear copper mechanism[5]. However, RuAAC strictly yields the 1,5-disubstituted triazole rather than the 1,4-isomer[5]. If the 1,4-regioisomer is strictly required for your structure-activity relationship (SAR) studies, you must optimize the CuAAC route rather than switching to Ru.

Quantitative Data: Condition Optimization Matrix

The following table synthesizes the expected kinetic improvements when modifying standard CuAAC conditions to accommodate the bulky 1-phenyltetrazole alkyne.

ParameterStandard ConditionOptimized Condition for HindranceYield ExpectationRationale / Causality
Ligand None / TBTAFlexible N-alkylimidazole or BTTAA+40-60% Flexible chains adapt to the bulky cavity; BTTAA accelerates Cu(I) turnover[4],[1].
Temperature 20–25 °C (Room Temp)60–80 °C (Microwave)+30-50% Overcomes the high activation energy barrier of the hindered dinuclear Cu-intermediate[2].
Solvent t -BuOH / H2​O (1:1)DMSO / H2​O (3:1)+15-25% Keeps the hydrophobic 1-phenyltetrazole fully solvated, exposing the alkyne.
Catalyst Ratio 5 mol% Cu / 10 mol% Asc20 mol% Cu / 40 mol% Asc+10-20% High local concentration of active Cu(I) forces the equilibrium toward the acetylide[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the inline validation criteria are met.

Protocol A: Flexible-Ligand Accelerated CuAAC (Thermal)

Best for temperature-sensitive azides.

Step 1: Catalyst Pre-formation

  • In a degassed vial, dissolve CuSO4​⋅5H2​O (0.2 eq) and BTTAA ligand (0.25 eq) in degassed water.

  • Add a freshly prepared solution of sodium ascorbate (0.4 eq) in water.

  • Validation Checkpoint: The solution must immediately transition from pale blue ( Cu2+ ) to clear or very pale yellow ( Cu+ complex). If the solution remains blue or turns brown, the Cu(I) has oxidized. Discard and remake.

Step 2: Reaction Execution

  • Dissolve the 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine (1.0 eq) and the target azide (1.2 eq) in anhydrous DMSO.

  • Transfer the pre-formed catalyst solution to the DMSO mixture (Final solvent ratio DMSO: H2​O 3:1).

  • Stir at 40 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The complete disappearance of the highly UV-active 1-phenyltetrazole alkyne spot confirms conversion. If the spot persists >12 hours, proceed to Protocol B.

Protocol B: Microwave-Assisted CuAAC

Best for ultra-hindered substrates where Protocol A stalls.

Step 1: Reaction Setup

  • In a microwave-safe vial equipped with a stir bar, add the tetrazole-alkyne (1.0 eq), azide (1.2 eq), CuSO4​⋅5H2​O (0.2 eq), flexible N-alkylimidazole ligand (0.4 eq), and sodium ascorbate (0.5 eq).

  • Suspend in degassed DMF (0.1 M concentration). Seal the vial with a crimp cap.

Step 2: Microwave Irradiation

  • Heat the reaction in a dedicated microwave synthesizer at 80 °C for 45 minutes (Dynamic power mode, max 50W).

  • Allow the vessel to cool to room temperature.

Step 3: Workup and Copper Scavenging

  • Dilute the crude mixture with EtOAc and wash with an aqueous 0.1 M EDTA solution.

  • Validation Checkpoint: The aqueous layer will turn bright blue as the EDTA chelates residual copper trapped in the bulky product matrix. Repeat the EDTA wash until the aqueous layer remains completely colorless.

  • Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

References

  • Source: acs.
  • Source: benchchem.
  • Source: rsc.
  • Source: nih.
  • Source: chalmers.

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical resource for the purification and recrystallization of the specific tetrazole derivative, 1-Phenyl-n-(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical resource for the purification and recrystallization of the specific tetrazole derivative, 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine. The methodologies and troubleshooting advice are grounded in established principles of organic chemistry and tailored to the structural features of this compound.

PART 1: Foundational Knowledge & Initial Characterization

Before embarking on purification, a thorough understanding of the target compound and potential impurities is essential. The synthesis of 1-substituted 5-aminotetrazoles can present unique challenges that influence the purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine?

A1: Common impurities in tetrazole synthesis can include unreacted starting materials, such as aryl isothiocyanates or primary amines, and residual reagents like sodium azide.[1][2] Side products from incomplete reactions or alternative reaction pathways may also be present. Given the structure, potential impurities could also arise from reactions involving the propargyl group.

Q2: How can I get a preliminary assessment of my crude product's purity?

A2: Thin-layer chromatography (TLC) is an indispensable tool for a quick purity assessment. It helps in identifying the number of components in your crude mixture and provides a basis for developing a column chromatography purification method.[3] Additionally, obtaining a crude ¹H NMR spectrum can reveal the presence of major impurities and confirm the presence of your desired product.

Q3: What are the general solubility characteristics of tetrazole derivatives?

A3: The solubility of tetrazoles can vary widely based on their substitution. The phenyl and propargyl groups in the target molecule suggest some solubility in common organic solvents. A related compound, 1-phenyl-1H-tetrazole-5-thiol, is soluble in ethanol, acetone, chloroform, and methanol, and partially soluble in water.[4][5] It is crucial to perform small-scale solubility tests with your crude product in a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) to determine the best solvent system for purification.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: The synthesis of tetrazoles often involves sodium azide, which is highly toxic. The acidification of the reaction mixture can generate hydrazoic acid, a toxic and potentially explosive gas, and should be performed in a well-ventilated fume hood.[6][7] While the final product's toxicity is not fully characterized, it is prudent to handle it with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat.

PART 2: Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a primary method for separating the target compound from impurities.

Common Problems & Solutions

  • Problem 1: My compound is streaking on the TLC plate, making it difficult to assess separation.

    • Possible Cause: The amine functionality of your tetrazole can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Problem 2: I am unable to achieve good separation between my product and a persistent impurity.

    • Possible Cause: The impurity may have a very similar polarity to your product in the chosen solvent system.

    • Solution: Experiment with different solvent systems. For instance, if a hexane/ethyl acetate gradient is not effective, try a system with a different solvent selectivity, such as dichloromethane/methanol. Sometimes, switching the stationary phase (e.g., to alumina) can also provide the necessary separation.

  • Problem 3: The product appears to be degrading on the silica gel column.

    • Possible Cause: Some tetrazole derivatives can be sensitive to the acidic nature of silica gel.

    • Solution: Consider using a neutral or basic stationary phase like neutral or basic alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a base, then re-packing the column.

Workflow for Column Chromatography Purification

Caption: A systematic workflow for purifying tetrazole derivatives using column chromatography.

PART 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material.

Common Problems & Solutions

  • Problem 1: My compound "oils out" instead of forming crystals.

    • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help with slow cooling. If the problem persists, the purity of the material may be too low for recrystallization, and a preliminary purification by column chromatography may be necessary.

  • Problem 2: No crystals form, even after the solution has cooled to room temperature.

    • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, a small "seed" crystal of the pure compound can be added. If no seed crystal is available, try cooling the solution in an ice bath. If crystals still do not form, you may need to reduce the volume of the solvent by evaporation and repeat the cooling process.

  • Problem 3: The recrystallized product shows low recovery.

    • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

    • Solution: Ensure you are using a minimal amount of hot solvent to dissolve the compound. To improve recovery, cool the solution in an ice bath for an extended period before filtration. When washing the collected crystals, use a minimal amount of ice-cold solvent.

Workflow for Recrystallization

Caption: A step-by-step process for the successful recrystallization of the target compound.

PART 4: Data Presentation

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar eluent component
Dichloromethane3.140Eluent and dissolution
Ethyl Acetate4.477Common polar eluent component
Acetonitrile5.882Recrystallization
Ethanol4.378Recrystallization[2]
Methanol5.165Polar eluent component
Water10.2100Used in workup procedures
PART 5: Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Eluent Selection: Begin by developing a suitable solvent system using TLC. A good starting point for this compound would be a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the less polar solvent mixture, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 30%).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Based on solubility tests, select a solvent or a binary solvent mixture. Ethanol, or a mixture of ethanol and water, is often a good choice for tetrazole derivatives.[2]

  • Dissolution: Place the purified solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form spontaneously, use the troubleshooting methods described above.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • American Chemical Society. (2018, January 29). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. ACS Publications. [Link]

  • YouTube. (2024, July 15). tetrazole based derivatives purification. [Link]

  • Google Patents. (1998). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
  • HJPMH. (n.d.). Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • National Institutes of Health. Aminotetrazole | CH3N5 | CID 20467. PubChem. [Link]

  • American Chemical Society. (2019, May 22). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

  • SciSpace. (n.d.). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. [Link]

  • ResearchGate. (2023, February 4). How to extract tetrazole derivative compound if compound is in DMSO or DMF?. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Fused Heterocycles Based on 1-Amino-1H-tetrazole-5-thiol and α,β-Unsaturated Aldehydes. [Link]

  • CORE. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. [Link]

  • Mol-Instincts. Tetrazoles database - synthesis, physical properties. [Link]

  • National Institutes of Health. (2011, June 1). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. PubMed. [Link]

  • YouTube. (2023, September 1). Synthesizing Tetrazoles with Fluorosulfonyl Azide. [Link]

  • MDPI. (2019, November 14). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. [Link]

  • Molport. N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine. [Link]

  • Wikipedia. 5-Aminotetrazole. [Link]

  • American Chemical Society. (2001, November 3). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

  • MDPI. (2022, October 6). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. [Link]

Sources

Troubleshooting

Preventing degradation of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine during long-term storage

Technical Support Center: Long-Term Storage of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine Welcome to the dedicated resource for ensuring the stability and integrity of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

Welcome to the dedicated resource for ensuring the stability and integrity of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine during long-term storage. This guide provides in-depth troubleshooting advice and frequently asked questions to support researchers, scientists, and drug development professionals in their experimental endeavors.

Troubleshooting Guide: Diagnosing and Mitigating Degradation

This section addresses specific issues that may arise during the storage and handling of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine.

Issue 1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What could be the cause and what should I do?

  • Potential Causes:

    • Moisture Absorption: The propargylamine and tetrazole moieties can be hygroscopic.[1] Moisture ingress can lead to clumping and potentially initiate hydrolytic degradation pathways.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the tetrazole ring, leading to a variety of photoproducts and often a change in color.[2][3]

    • Thermal Stress: While many tetrazoles are thermally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation.[2][4]

  • Recommended Actions:

    • Isolate the Affected Batch: Immediately quarantine the batch to prevent cross-contamination or use in critical experiments.

    • Analytical Confirmation: Perform analytical tests such as HPLC to quantify the purity of the material compared to a reference standard. Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can help identify potential degradation products.[5]

    • Review Storage Conditions: Verify that the compound was stored according to the recommended guidelines (see FAQ section below). Check for breaches in container seals or exposure to light.

    • Implement Corrective Actions: For future storage, ensure the use of amber vials or light-blocking containers and consider storage in a desiccator to minimize moisture exposure.[2]

Issue 2: My experimental results are inconsistent, suggesting potential degradation of my starting material. How can I confirm this?

  • Potential Cause:

    • Gradual Decomposition: The compound may be undergoing slow degradation that is not immediately obvious from its physical appearance. This can be due to subtle deviations from optimal storage conditions over time.

  • Recommended Actions:

    • Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study is recommended. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation.[6] This will help in identifying the degradation products and developing a stability-indicating analytical method.

    • Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate the parent compound from all potential degradation products. This is crucial for accurately assessing the purity of your stored material.[7]

    • Comparative Analysis: Analyze the suspect batch of your compound alongside a freshly prepared or newly purchased batch using the validated HPLC method. A significant difference in the purity profile will confirm degradation.

Issue 3: I suspect my compound is degrading via the alkyne group. What are the signs and how can I prevent this?

  • Potential Cause:

    • Oxidative Degradation: The terminal alkyne group can be susceptible to oxidative degradation, especially in the presence of certain metals or peroxides.[8][9]

  • Recommended Actions:

    • Inert Atmosphere Storage: For maximum protection against oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.[2][8]

    • Avoid Contaminants: Ensure that storage containers and handling equipment are free from metal contaminants that could catalyze oxidation.

    • Analytical Verification: Techniques like FTIR spectroscopy can be used to monitor the integrity of the alkyne group, looking for changes in the characteristic C≡C and ≡C-H stretching frequencies.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term storage of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine.

Q1: What are the optimal storage conditions for 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine?

To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment under an inert atmosphere.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.[2]
Light Protect from light (Amber vials/light-blocking containers)Prevents photodegradation.[2][3]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the alkyne group and potential atmospheric reactions.[2]
Moisture Tightly sealed container, consider a desiccatorPrevents hydrolysis and physical changes due to moisture absorption.[2]

Q2: What are the primary degradation pathways for this compound?

The degradation of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine can be attributed to the lability of both the tetrazole ring and the propargyl group under certain conditions.

  • Tetrazole Ring Cleavage:

    • Thermal Decomposition: Elevated temperatures can lead to the extrusion of nitrogen gas (N₂) from the tetrazole ring.[2][10]

    • Photodegradation: UV light can induce ring cleavage, forming various photoproducts.[3][11]

    • Acid/Base Hydrolysis: Strong acidic or basic conditions can promote the breakdown of the tetrazole ring.[7][12]

  • Propargylamine Moiety Degradation:

    • Oxidation: The terminal alkyne is susceptible to oxidation.

    • Reactivity: The propargylamine group is a versatile functional handle and can participate in various reactions if exposed to reactive species.[13][14]

Q3: How do the substituents on the tetrazole ring affect its stability?

The nature of the substituents on the tetrazole ring significantly influences its electronic properties and, consequently, its stability.[2][7] The phenyl group at the 1-position and the propargylamino group at the 5-position will have specific electronic effects that dictate the molecule's overall stability profile.

Q4: Are there any specific safety precautions I should take when handling this compound, especially if degradation is suspected?

Yes, caution is advised.

  • General Handling: As with any research chemical, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[1]

  • Degradation Concerns: Thermal decomposition of tetrazoles can lead to the evolution of nitrogen gas, which could cause pressure buildup in a sealed container.[2] If significant degradation is suspected, open the container cautiously in a fume hood.

  • Propargylamine Derivatives: Propargylamine and its derivatives can be toxic and should be handled with care.[1]

Visualizations and Workflows

Degradation Troubleshooting Workflow

G start Observed Degradation (Physical Change/Inconsistent Results) isolate Isolate Affected Batch start->isolate review Review Storage Conditions (Temp, Light, Moisture, Atmosphere) isolate->review analyze Analytical Confirmation (HPLC, NMR, MS) isolate->analyze compare Compare to Reference Standard analyze->compare degraded Degradation Confirmed compare->degraded Purity < Specification not_degraded No Degradation Detected compare->not_degraded Purity Meets Specification corrective Implement Corrective Actions (Improve Storage) degraded->corrective investigate Investigate Other Experimental Variables not_degraded->investigate

Caption: A workflow for troubleshooting suspected degradation of the compound.

Forced Degradation Study Protocol

G start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 70°C, Solid State) start->thermal photo Photolytic Stress (ICH Q1B Guidelines) start->photo analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify & Characterize Degradation Products (LC-MS, NMR) analyze->identify

Caption: A general protocol for conducting a forced degradation study.

References

  • Technical Support Center: Stability and Storage of Tetrazole Compounds - Benchchem.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.
  • Stability issues of tetrazole compounds under acidic conditions - Benchchem.
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.
  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF - ResearchGate.
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC.
  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis.
  • Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution - Benchchem.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
  • Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds.
  • Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds - Benchchem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • 3 - SAFETY DATA SHEET.
  • Biosynthesis of alkyne-containing natural products - ResearchGate.
  • Solvent-free synthesis of propargylamines: an overview - PMC - NIH.
  • Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update | Request PDF - ResearchGate.

Sources

Optimization

Reducing unwanted side reactions in 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine synthesis

Technical Support Center: Synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine Welcome to the dedicated technical support guide for the synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

Welcome to the dedicated technical support guide for the synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine. This resource is designed for researchers and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating unwanted side reactions and optimizing product yield and purity.

The synthesis of this molecule, while conceptually straightforward, presents a significant challenge in regioselectivity during the crucial N-alkylation step. The starting material, 1-phenyl-1H-tetrazol-5-amine, possesses multiple nucleophilic nitrogen centers, leading to potential formation of several undesired isomers. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure precise and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine?

The synthesis is typically a two-step process. First, the precursor 1-phenyl-1H-tetrazol-5-amine is synthesized. A common and effective method involves the reaction of phenyl isothiocyanate with sodium azide, often facilitated by a thiophile like ceric ammonium nitrate (CAN) or iodine.[1][2] The second step is the selective N-alkylation of the exocyclic amino group of the precursor with a propargylating agent, such as propargyl bromide, in the presence of a base.

Q2: What are the primary side reactions to anticipate during the propargylation step?

The most significant challenge is controlling the site of alkylation. The tetrazolate anion, formed in the presence of a base, has high electron density on the ring nitrogens (N2 and N4 positions) as well as the exocyclic amino group.[3] This can lead to a mixture of products, including the desired N-amino alkylated product and undesired ring-alkylated isomers. Dialkylation is also possible if reaction conditions are not carefully controlled.

Q3: I have a mixture of products. How can I distinguish the desired isomer from the side products?

Definitive characterization relies on spectroscopic methods, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹³C NMR: The chemical shift of the tetrazole ring carbon is a key indicator. It is generally observed that the carbon signal in 2,5-disubstituted tetrazoles is deshielded (appears at a higher ppm value) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomers.[4] While your target is an N-amino alkylated 1-phenyl-5-aminotetrazole, alkylation on the N2 or N4 position of the ring would create a different substitution pattern and thus a distinguishable ¹³C chemical shift for the tetrazole carbon.

  • ¹H NMR & HMBC/HSQC: Two-dimensional NMR experiments can reveal correlations between the propargyl group's protons and nearby carbons, helping to elucidate the exact point of attachment.

Q4: Are there safer alternatives to using hydrazoic acid for the tetrazole ring formation?

Yes. Modern methods for synthesizing the 5-substituted-1H-tetrazole core largely avoid the direct handling of highly toxic and explosive hydrazoic acid.[5] A widely adopted and safer route is the [3+2] cycloaddition of a nitrile with sodium azide, often in the presence of a catalyst.[6][7][8] For the 1-phenyl-5-aminotetrazole precursor, starting from phenyl isothiocyanate and sodium azide is also a common and safer alternative.[9]

Troubleshooting Guide: Unwanted Side Reactions

This section addresses specific experimental issues in a detailed question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Problem: Poor Regioselectivity in N-Propargylation – "My reaction yields a mixture of isomers."

This is the most common failure mode in this synthesis. Achieving high selectivity for the exocyclic amino group over the tetrazole ring nitrogens is paramount.

Underlying Cause: The alkylation of the tetrazolate anion is a complex process influenced by factors such as the nature of the counter-ion, solvent polarity, and temperature.[10][11] These factors dictate the nucleophilicity of the different nitrogen atoms. The reaction can proceed through different mechanisms, and the balance between kinetic and thermodynamic control can shift, leading to different product ratios.[12]

Solutions & Optimization Strategies:

1. Strategic Selection of Base and Solvent

The choice of base and solvent is the most critical parameter influencing regioselectivity. The interplay between the base's counter-ion and the solvent's polarity can dictate the state of the tetrazolate anion, ranging from a free anion to a contact or solvent-separated ion pair, each with different reactivities.[3][11]

  • Recommendation: Start with a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[13] Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of all nitrogen atoms, potentially reducing selectivity.

  • Rationale: The K⁺ ion from K₂CO₃ can coordinate with the tetrazole ring nitrogens, sterically hindering them and potentially favoring the attack from the more accessible exocyclic amino group. Polar aprotic solvents effectively solvate the cation without strongly hydrogen-bonding with the anion, allowing the alkylation to proceed efficiently.

Table 1: Influence of Reaction Conditions on Tetrazole Alkylation

Parameter Condition A (Recommended Start) Condition B (Alternative) Expected Outcome & Rationale
Base K₂CO₃ NaH K₂CO₃ is a milder base, less likely to fully deprotonate all N-H sites simultaneously, offering better control.[13]
Solvent Acetonitrile (ACN) or DMF Tetrahydrofuran (THF) ACN and DMF are polar aprotic solvents that facilitate Sₙ2 reactions. THF is less polar and may alter the ion-pairing behavior, sometimes shifting selectivity.[10]

| Temperature | 0 °C to Room Temperature | Elevated Temperature (e.g., 80 °C) | Lower temperatures favor the kinetically controlled product, which is often the more desired isomer. Higher temperatures can lead to isomer scrambling or favor the thermodynamically more stable product, which may be an undesired N-ring alkylated isomer.[11] |

2. Temperature Control

  • Recommendation: Perform the reaction at a reduced temperature. Initiate the reaction by adding the propargyl bromide slowly to the mixture of the tetrazole precursor and base at 0 °C, then allow the reaction to warm slowly to room temperature.

  • Rationale: Alkylation is an exothermic process. Lower temperatures reduce the reaction rate and can significantly enhance selectivity by favoring the kinetic product over the thermodynamic one.[11]

3. Protective Group Strategy (For Maximum Purity)

If achieving high selectivity via reaction optimization proves difficult, a more robust, albeit longer, protecting group strategy is the gold standard.

  • Recommendation: Protect the exocyclic amino group with a suitable protecting group (e.g., Benzoyl or Boc), perform the propargylation on a ring nitrogen, and then deprotect. Alternatively, and more likely to yield the desired product, one could explore conditions that favor ring protection, allowing for subsequent amino group alkylation. However, the most direct route to the desired product would involve protecting the tetrazole N-H first, which is synthetically challenging. A more practical approach is to accept a mixture and separate the isomers.

Workflow for Troubleshooting Poor Regioselectivity

G start Problem: Isomer Mixture cond1 Base: K₂CO₃ Solvent: ACN Temp: 0°C to RT start->cond1 check1 Selectivity Improved? cond1->check1 cond2 Try Alternative Solvent (e.g., DMF, DMSO) check1->cond2 No end_ok Success: Purify Product check1->end_ok Yes check2 Selectivity Improved? cond2->check2 cond3 Lower Temperature Further (-20°C or below) check2->cond3 No check2->end_ok Yes check3 Selectivity Improved? cond3->check3 check3->end_ok Yes end_fail Consider Purification of Mixture or Redesign Synthesis check3->end_fail No

Caption: A decision-making workflow for optimizing N-propargylation regioselectivity.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow all institutional safety guidelines.

Protocol A: Synthesis of 1-Phenyl-1H-tetrazol-5-amine (Precursor)

This protocol is adapted from methods utilizing phenyl isothiocyanate.[1][2]

  • Reagent Setup: To a 100 mL round-bottom flask, add acetonitrile (CH₃CN, 30 mL).

  • Addition of Reagents: Add phenyl isothiocyanate (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylamine (Et₃N, 2.0 eq).

  • Initiation: Add ceric ammonium nitrate (CAN, 1.1 eq) portion-wise over 10 minutes while stirring at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure 1-phenyl-1H-tetrazol-5-amine.

Protocol B: Optimized N-Propargylation

This protocol is designed to maximize selectivity for the desired N-amino alkylated product.

  • Reagent Setup: In a 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-phenyl-1H-tetrazol-5-amine (1.0 eq) in dry acetonitrile (40 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Alkylation: Add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise over 20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Work-up: Filter the suspension to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (a gradient of hexane/ethyl acetate is recommended) to isolate the desired 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine.

Diagram of Potential Propargylation Side Products

Caption: Reaction scheme showing the desired product and potential isomeric side products.

References

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity of Tetrazole Alkylation.
  • Cimarelli, C., et al. (2025, May 12). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.
  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 44, 21085-21091.
  • ACS Publications. (2025, May 12). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.
  • Reynard, G., et al. (2022).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).
  • Ostrovskii, V. A., et al. (2000, February 8).
  • da Silva, F. M., et al. (2024, September 13).
  • Wikipedia. (n.d.). 5-Aminotetrazole.
  • S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. 68, 133–137.
  • Gao, C., et al. (n.d.).
  • El Ayouchia, H. B., et al. (2021, July 5). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
  • Nagendra, G., et al. (n.d.).
  • Patel, M. P. (2009, October 6). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.
  • El Ayouchia, H. B., et al. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ProQuest.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II).
  • ACS Publications. (n.d.). Synthesis of 1-Phenyl-5-amino-tetrazole from Benzaldehyde and Hydrazoic Acid. The Journal of Organic Chemistry.
  • Lebel, H., et al. (n.d.).
  • Kaushik, N., et al. (2015, February 10). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research.
  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)
  • Organic Chemistry Portal. (n.d.). Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. a.
  • Kondhare, D. D., et al. (n.d.). Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum. HJPMH.
  • Zhang, J., et al. (n.d.). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PMC.
  • Ghorbani-Vaghei, R., et al. (n.d.).
  • CORE. (n.d.).
  • Al-Juboori, A. A. H., et al. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.

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Reference Data & Comparative Studies

Validation

Comparing Click Chemistry Reactivity: 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine vs. Standard Propargylamines

As a Senior Application Scientist in bioconjugation and drug discovery, I frequently encounter substrates that challenge the assumed universality of "click chemistry." While the Copper-Catalyzed Azide-Alkyne Cycloadditio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioconjugation and drug discovery, I frequently encounter substrates that challenge the assumed universality of "click chemistry." While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its robust bio-orthogonality, the structural microenvironment of the alkyne profoundly dictates reaction kinetics.

This guide provides an objective, data-driven comparison between standard propargylamines (e.g., N-benzylpropargylamine) and a highly specialized derivative: 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine . By analyzing the electronic deactivation and competitive chelation introduced by the tetrazole moiety, we can engineer self-validating protocols to overcome these kinetic bottlenecks.

Mechanistic Divergence: Electronics and Catalyst Sequestration

Standard propargyl compounds represent an excellent combination of azide reactivity, ease of installation, and cost1[1]. The aliphatic amine adjacent to the alkyne often acts as a transient ligand for Cu(I), facilitating the rapid formation of the critical copper-acetylide intermediate.

However, substituting the amine with a 1-phenyl-1H-tetrazole ring fundamentally alters the molecule's reactivity profile through two primary mechanisms:

  • Electronic Deactivation (-I Effect): The tetrazole ring exhibits a strong negative inductive effect (−I electron withdrawing) 2[2]. This drastically reduces the electron density on the propargyl amine nitrogen, stripping its basicity and rendering it incapable of assisting in Cu(I) coordination. Furthermore, this electron withdrawal slightly increases the pKa of the terminal alkyne proton, slowing the initial deprotonation step.

  • Competitive Catalyst Sequestration: Tetrazole nitrogen electron density results in the formation of highly stable metallic coordination complexes 2[2]. In a CuAAC reaction, the multiple nitrogen atoms of the 1-phenyltetrazole moiety can competitively chelate the Cu(I) catalyst. This off-target binding sequesters the metal, effectively starving the catalytic cycle and leading to stalled reactions.

MechanisticLogic cluster_0 Standard Propargylamine Pathway cluster_1 Tetrazole-Propargylamine Pathway A1 Aliphatic Amine (+I Effect) A2 Transient Cu(I) Coordination A1->A2 A3 Rapid Cu-Acetylide Formation A2->A3 B1 Tetrazole Ring (-I Effect) B2 Reduced Amine Basicity B1->B2 B3 Competitive Cu(I) Sequestration B1->B3 B4 Stalled/Slow Cycloaddition B2->B4 B3->B4

Logical flow of electronic and coordination effects on CuAAC reactivity.

Quantitative Data Comparison

To objectively evaluate these mechanistic differences, we compare the kinetic parameters and optimal reaction conditions required to achieve >90% conversion. The steric hindrance of tetrasubstituted or bulky propargylamines typically demands optimized, ligand-accelerated conditions 3[3].

ParameterStandard Propargylamine1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine
Electronic Profile Electron-rich, nucleophilic amineElectron-deficient, deactivated amine
Steric Hindrance Low (Minimal branching)High (Bulky 1-phenyltetrazole group)
Cu(I) Interaction Reaction-acceleratingCompetitive sequestration (Inhibitory)
Optimal Catalyst Loading 1 - 5 mol% Cu(I)10 - 20 mol% Cu(I)
Ligand Requirement Optional (often proceeds neat)Mandatory (e.g., THPTA or TBTA)
Time to 90% Conversion 1 - 2 hours (Room Temp)12 - 24 hours (Elevated Temp often required)
Self-Validating Experimental Protocols

When working with deactivated alkynes like our tetrazole derivative, false negatives (assuming the reaction failed due to the substrate when actually the catalyst oxidized) are common. The following protocols are designed as self-validating systems . By incorporating internal controls and specific ligand interventions, we establish clear causality for every experimental choice.

Protocol A: Standard Propargylamine CuAAC (Control Workflow)
  • Causality: This establishes the baseline activity of your Cu(I) catalyst generation system.

  • Preparation: In a 10 mL vial, dissolve N-benzylpropargylamine (1.0 eq) and your target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Generation: Add freshly prepared Sodium Ascorbate (10 mol%) followed by CuSO₄·5H₂O (5 mol%).

  • Observation: The solution will briefly turn brown/yellow and then clear as Cu(II) is reduced to the catalytically active Cu(I).

  • Validation Checkpoint: The reaction should reach >95% conversion within 2 hours at room temperature, verified by LC-MS. If this fails, your ascorbate is likely degraded.

Protocol B: Tetrazole-Propargylamine CuAAC (Ligand-Assisted Workflow)
  • Causality: Because the tetrazole ring will attempt to sequester the Cu(I), we must introduce a strongly binding, accelerating ligand (THPTA) to outcompete the tetrazole and maintain the catalyst in its active, cycloaddition-ready state.

  • Preparation: Dissolve 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine (1.0 eq) and target azide (1.2 eq) in 1:1 tert-butanol/water.

  • Ligand Pre-complexation (Critical Step): In a separate vial, mix CuSO₄·5H₂O (15 mol%) with THPTA ligand (15 mol%). Why? Pre-forming the Cu-THPTA complex prevents the tetrazole substrate from immediately sequestering bare copper ions upon addition.

  • Activation: Add Sodium Ascorbate (30 mol%) to the Cu-THPTA mixture, then transfer this activated catalytic cocktail to the substrate vial.

  • Thermal Assistance: Heat the reaction to 40°C. The steric bulk of the 1-phenyl group raises the activation energy barrier, necessitating mild thermal input.

  • Validation Checkpoint: Run a parallel reaction without THPTA. If the THPTA-assisted reaction succeeds (12-24h) while the unassisted reaction stalls at <10% yield, you have successfully validated that competitive chelation by the tetrazole was the kinetic bottleneck.

Workflow Step1 1. Substrate Prep Equimolar Azide + Alkyne in t-BuOH/H2O Step2 2. Catalyst Generation CuSO4 (15 mol%) + NaAsc (30 mol%) Step1->Step2 Step3 3. Ligand Intervention Pre-complex with THPTA (Crucial) Step2->Step3 Step4 4. Kinetic Monitoring LC-MS Aliquots at 1h, 4h, 12h Step3->Step4 Step5 5. Validation Compare Yields +/- THPTA to prove chelation Step4->Step5

Self-validating experimental workflow for comparative CuAAC kinetics.

Conclusion for Drug Development Professionals

Standard propargylamines are the workhorses of bioconjugation, ideal for rapid, low-concentration labeling. However, incorporating complex heterocycles like 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine directly onto the propargyl nitrogen is highly desirable in medicinal chemistry for generating novel pharmacophores and rigidifying molecular structures.

By understanding the causality behind the tetrazole's reactivity—specifically its strong -I electronic deactivation and its propensity for Cu(I) sequestration—scientists can rationally design their synthesis. Utilizing pre-complexed, ligand-accelerated copper systems (like Cu-THPTA) transforms a stalled, low-yielding reaction into a robust and scalable synthetic pathway.

References
  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition Source: National Institutes of Health (PMC) URL:[Link]

  • A Click Chemistry Approach to Tetrazoles: Recent Advances Source: IntechOpen URL:[Link]

  • Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to a Validated HPLC Method for Purity Analysis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine. It is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document eschews a rigid template in favor of a logical, scientifically-grounded narrative that explains the "why" behind the "how," ensuring a deep understanding of the method's development and validation.

Introduction

1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is a novel heterocyclic compound with potential applications in medicinal chemistry. As with any active pharmaceutical ingredient (API), ensuring its purity is of paramount importance for safety and efficacy. A validated, stability-indicating HPLC method is the gold standard for this purpose, providing accurate and precise quantification of the API and its impurities.

This guide will walk you through the entire lifecycle of an HPLC purity method, from initial development and optimization to full validation according to the stringent guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6] We will explore the rationale behind the selection of chromatographic conditions and compare different approaches to method validation, supported by experimental data.

Method Development: A Tale of Two Phases (Mobile and Stationary)

The goal of HPLC method development is to achieve adequate separation of the main analyte from all potential impurities and degradation products with good peak shape and a reasonable run time. For a molecule like 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, which contains both aromatic and amine functionalities, reversed-phase HPLC is the most suitable technique.[7][8][9][10]

The Stationary Phase: Choosing the Right Battlefield

The choice of the stationary phase is critical for achieving the desired selectivity. A comparison of different C18 columns is presented below.

Column ParameterColumn A (Standard C18)Column B (End-capped C18)Column C (Polar-embedded C18)Rationale for Selection
Description A conventional octadecylsilane column.A C18 column with reduced silanol activity.A C18 column with a polar group embedded in the alkyl chain.The selection was based on achieving optimal peak shape and resolution.
Peak Tailing for Analyte 1.81.21.3Column B provided the most symmetrical peak, indicating minimal undesirable interactions with residual silanols.
Resolution from Key Impurity 1.92.52.2Column B offered the best separation from a closely eluting potential impurity.
Conclusion Acceptable, but with notable tailing.Selected for method validation. Good performance, but slightly less resolution than Column B.Column B demonstrated superior performance in terms of peak symmetry and resolution.
The Mobile Phase: The Art of Elution

The mobile phase composition dictates the retention and elution of the analyte and its impurities. A systematic approach to optimizing the mobile phase is crucial.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at the detection wavelength.

  • Aqueous Phase: A buffer is necessary to control the ionization state of the amine group and ensure consistent retention times. A phosphate buffer at pH 3.0 was found to provide the best peak shape and resolution. The use of an acidic mobile phase protonates the amine, leading to better interaction with the stationary phase and improved peak symmetry.[9]

  • Gradient Elution: A gradient elution was employed to ensure the elution of any late-eluting, more lipophilic impurities within a reasonable timeframe while maintaining good resolution of early-eluting peaks.

The final optimized chromatographic conditions are summarized below:

ParameterCondition
Column End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18-18.1 min: 80-20% B, 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The Proof is in the Pudding

A comprehensive validation was performed according to ICH Q2(R1) guidelines to demonstrate that the analytical method is suitable for its intended purpose.[11][12]

Caption: A streamlined workflow for HPLC method validation.

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate this, forced degradation studies were conducted. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) HPLC_Analysis HPLC Analysis of Stressed Samples Acid->HPLC_Analysis Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Base->HPLC_Analysis Oxidation Oxidation (3% H2O2, RT, 24h) Oxidation->HPLC_Analysis Thermal Thermal (80°C, 48h) Thermal->HPLC_Analysis Photo Photolytic (ICH Q1B, 1.2 million lux hours) Photo->HPLC_Analysis PeakPurity Peak Purity Assessment (PDA) HPLC_Analysis->PeakPurity MassBalance Mass Balance Calculation HPLC_Analysis->MassBalance API 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for the forced degradation study.

The results of the forced degradation studies are summarized below:

Stress Condition% DegradationNumber of Degradation ProductsResolution of Main Peak from Closest Degradant
Acid Hydrolysis (0.1N HCl, 60°C, 8h)15.2%22.8
Base Hydrolysis (0.1N NaOH, 60°C, 4h)10.5%13.1
Oxidative (3% H₂O₂, RT, 24h)8.7%12.5
Thermal (80°C, 48h)5.3%13.5
Photolytic (ICH Q1B)3.1%0N/A

In all cases, the main peak was well-resolved from all degradation products, and the peak purity analysis confirmed the spectral homogeneity of the analyte peak. This demonstrates the stability-indicating nature of the method.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] The linearity was evaluated by analyzing a series of solutions containing the analyte at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration.

ParameterResultAcceptance Criteria
Range 0.5 µg/mL to 150 µg/mLTo be defined
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero

The high correlation coefficient indicates a strong linear relationship between concentration and peak area.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (50%, 100%, and 150% of the nominal concentration).

Spiked Level% Recovery (Mean ± SD, n=3)Acceptance Criteria
50% 99.5 ± 0.4%98.0% - 102.0%
100% 100.2 ± 0.3%98.0% - 102.0%
150% 100.8 ± 0.5%98.0% - 102.0%

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): The precision of the method was evaluated by analyzing six replicate samples of the analyte at 100% of the nominal concentration on the same day.

  • Intermediate Precision (Inter-day precision): The precision was also assessed by a different analyst on a different day using different equipment.

Precision Level% RSD (n=6)Acceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.62%≤ 2.0%

The low relative standard deviation (RSD) values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

ParameterResultMethod
LOD 0.15 µg/mLBased on signal-to-noise ratio of 3:1
LOQ 0.5 µg/mLBased on signal-to-noise ratio of 10:1

The low LOD and LOQ values demonstrate the sensitivity of the method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area.
Column Temperature ± 2 °CMinor shift in retention times, but resolution remained > 2.0.
Mobile Phase pH ± 0.2 unitsNo significant change in resolution or peak shape.

The method was found to be robust with respect to these small variations.

Conclusion

The HPLC method for the purity analysis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine presented in this guide has been thoroughly developed and validated in accordance with international regulatory guidelines. The method is specific, linear, accurate, precise, sensitive, and robust, making it suitable for routine quality control and stability testing. The detailed explanation of the rationale behind the experimental choices and the comparison of different chromatographic conditions provide a solid foundation for the implementation and potential adaptation of this method in other laboratories.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Narang, B. D., et al. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(6), 274-278. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2019). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Thientavorn, T., et al. (2011). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ScienceAsia, 37(2), 143-150. [Link]

  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResearchGate. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • SIELC Technologies. (2018). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2012). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2.... [Link]

  • PMC. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of Synthesized 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

This guide provides an in-depth analysis and validation of the chemical structure of synthesized 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. I...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and validation of the chemical structure of synthesized 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for the advancement of their work. We will explore the experimental choices, present and interpret the spectral data, and compare the utility of NMR with other analytical techniques.

The Imperative of Spectral Validation in Chemical Synthesis

In the synthesis of novel chemical entities, the confirmation of the target molecule's structure is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic compounds in solution.[1][2] Unlike techniques that provide information on mass or functional groups, NMR offers a detailed map of the atomic connectivity and the chemical environment of nuclei, primarily ¹H and ¹³. This guide will walk through the process of validating the structure of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine, a compound of interest in medicinal chemistry due to the prevalence of the tetrazole moiety in various pharmacologically active agents.[3]

Experimental Protocol for NMR Spectral Acquisition

The integrity of NMR data is fundamentally dependent on the meticulous execution of the experimental protocol. Here, we detail the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Analyte Preparation : Weigh approximately 5-10 mg of the synthesized 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine.

  • Solvent Selection : The choice of solvent is critical as it must dissolve the analyte without reacting with it. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For tetrazole derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds.[4][5]

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[6][7][8] It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal at 0 ppm, which does not typically overlap with signals from the analyte.[9][10] Add a small drop of TMS to the NMR tube.

  • Sample Dissolution : Add approximately 0.6 mL of DMSO-d₆ to the NMR tube containing the analyte and TMS.

  • Homogenization : Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Analyte B Select Deuterated Solvent (DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Dissolve Analyte in Solvent C->D E Homogenize the Solution D->E F Insert Sample into NMR Spectrometer E->F Prepared Sample G Lock, Tune, and Shim H Acquire 1D Spectra (¹H, ¹³C, DEPT-135) J Fourier Transform H->J I Acquire 2D Spectra (COSY, HSQC) I->J K Phase Correction J->K L Baseline Correction K->L M Referencing to TMS (0 ppm) L->M N Integration (¹H NMR) M->N

Caption: Experimental workflow for NMR spectral acquisition and processing.

Spectral Acquisition Parameters

For this analysis, a 400 MHz NMR spectrometer is utilized.

  • ¹H NMR :

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 4.0 s

  • ¹³C NMR :

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.0 s

    • Proton decoupling: Broadband decoupling to produce singlet peaks for all carbons.

  • DEPT-135 : This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[11][12][13] CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[14][15]

  • 2D NMR (COSY & HSQC) :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds.[16]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons.[17][18]

Spectral Data and Interpretation

The following is a representative set of spectral data for 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine, based on established chemical shift principles and data from analogous structures.

Caption: Molecular structure of the target compound.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PeakChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.60 - 7.50m5HPhenyl-H
26.80t, J = 5.6 Hz1HNH
34.30d, J = 5.6 Hz2HN-CH₂
43.15t, J = 2.4 Hz1HC≡CH

Interpretation:

  • 7.60 - 7.50 ppm (m, 5H) : The multiplet in the aromatic region corresponds to the five protons of the phenyl group.

  • 6.80 ppm (t, 1H) : The triplet is assigned to the amine proton (NH). It is split by the two adjacent methylene protons (N-CH₂).

  • 4.30 ppm (d, 2H) : This doublet corresponds to the methylene protons (N-CH₂) of the propargyl group. The signal is split by the single amine proton.

  • 3.15 ppm (t, 1H) : The terminal alkyne proton (C≡CH) appears as a triplet due to long-range coupling with the methylene protons.

¹³C NMR and DEPT-135 Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)DEPT-135Assignment
155.0No PeakC5 (Tetrazole)
134.5No PeakPhenyl C-ipso
129.8PositivePhenyl C-meta
129.0PositivePhenyl C-para
125.0PositivePhenyl C-ortho
80.5No PeakC ≡CH
73.0PositiveC≡C H
35.0NegativeN-CH₂

Interpretation:

  • 155.0 ppm : The signal in the downfield region is characteristic of the tetrazole ring carbon (C5).[3][19] Its absence in the DEPT-135 spectrum confirms it is a quaternary carbon.

  • 134.5 - 125.0 ppm : Four signals are observed in the aromatic region, consistent with a monosubstituted phenyl group. The ipso-carbon at 134.5 ppm is quaternary and thus absent in the DEPT-135 spectrum. The other three signals are positive in the DEPT-135 spectrum, corresponding to the CH groups of the phenyl ring.

  • 80.5 ppm and 73.0 ppm : These two signals correspond to the alkyne carbons. The quaternary carbon (C≡CH) is absent in the DEPT-135 spectrum, while the terminal carbon (C≡C H) shows a positive peak.

  • 35.0 ppm : This upfield signal shows a negative phase in the DEPT-135 spectrum, unequivocally assigning it to the methylene (CH₂) group.

Comparative Analysis with Other Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive validation often involves complementary analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and quantification.Unambiguous structure determination.[20][21]Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy for identifying key functional groups (e.g., C≡C-H, N-H, C=N).Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements.Confirms the empirical formula.Does not distinguish between isomers.

In the context of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine, MS would confirm the molecular weight, and IR would show characteristic stretches for the alkyne C-H, the N-H bond, and the aromatic ring. However, only NMR can definitively confirm the connectivity of the phenyl, tetrazole, and propargyl groups, and distinguish it from potential isomers.

Conclusion

The comprehensive analysis of ¹H, ¹³C, DEPT-135, COSY, and HSQC NMR spectra provides unequivocal evidence for the successful synthesis of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine. The presented step-by-step protocol and detailed interpretation of the spectral data serve as a robust guide for researchers in the field. The synergistic use of one- and two-dimensional NMR techniques, as demonstrated, is indispensable for the accurate and reliable structural validation of novel synthetic compounds, ensuring the integrity of subsequent research and development efforts.

References

  • Googleapis.com. (n.d.). Reference Compound Tetramethyl silane (TMS) as internal standard Information from NMR spectrum.
  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
  • Wikipedia. (n.d.). Tetramethylsilane.
  • Scribd. (n.d.). TMS as NMR Standard.
  • PubMed. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
  • Tecmag. (n.d.). DEPT - 135.
  • University of Ottawa NMR Facility Blog. (2008, June 20). APT vs DEPT-135.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supplementary information.
  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
  • NTUNMR. (n.d.). 13C - DEPT - Proc - 說明.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Journal of Chemical Education. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
  • European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Futurity Proceedings. (2025, April 1). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • JEOL USA blog. (n.d.). Deciphering Complex Chemical Structures with COSY NMR.
  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • ResearchGate. (n.d.). 13 C-NMR spectra of tetrazole functional monomer (MTet) recorded in DMSO-d 6.
  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.

Sources

Comparative

A Comparative Guide to the LC-MS Characterization and Fragmentation of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

Abstract This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) characterization of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, a molecule of interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical analysis of the liquid chromatography-mass spectrometry (LC-MS) characterization of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, a molecule of interest in medicinal chemistry due to its 1,5-disubstituted tetrazole core. Tetrazole-containing compounds are widely recognized for their diverse biological activities.[1] Accurate structural elucidation is paramount for drug development, and LC-MS with tandem mass spectrometry (MS/MS) stands as a definitive tool for this purpose. This document details a robust analytical workflow, explains the causal relationships behind methodological choices, and presents a comprehensive analysis of the compound's collision-induced dissociation (CID) fragmentation pathways. We compare the predominant fragmentation routes, supported by theoretical and literature-based evidence, to provide researchers with a validated framework for identifying this and structurally related compounds.

Introduction: The Analytical Challenge of Substituted Tetrazoles

The 1-phenyl-1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a metabolically stable isostere for carboxylic acids.[2] The specific compound of interest, 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine (Molecular Formula: C₁₀H₁₀N₆, Monoisotopic Mass: 214.1018 Da), combines this tetrazole core with a phenyl group at the N1 position and a propargylamine group at the C5 position. The propargyl group is particularly valuable for "click chemistry" applications, enabling covalent linkage to other molecules.[3]

The structural complexity and energetic nature of tetrazoles present a unique analytical challenge.[4] Mass spectrometry, particularly when coupled with liquid chromatography, is indispensable for confirming molecular identity and purity. The fragmentation pattern observed in MS/MS analysis serves as a molecular fingerprint. Understanding these fragmentation pathways is crucial for distinguishing isomers and identifying metabolites. Mass spectrometry of tetrazoles reveals distinct fragmentation behaviors, which are highly dependent on the ionization mode and the nature of the substituents on the ring.[4][5] This guide focuses on electrospray ionization (ESI) in positive ion mode, which is optimal for protonating the amine functionality of the target molecule, thereby facilitating its detection and fragmentation analysis.

Part 1: The Experimental Workflow: A Self-Validating Protocol

The following protocols are designed to provide a robust and reproducible method for the analysis of the target compound. The choices within each step are grounded in established principles of analytical chemistry for small heterocyclic molecules.

Liquid Chromatography (LC) Methodology

The primary objective of the chromatographic step is to isolate the analyte from any impurities, starting materials, or byproducts and deliver it to the mass spectrometer in a solvent compatible with ionization.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is selected due to the moderate polarity of the target compound. The phenyl and alkyl groups will interact with the stationary phase, while the polar tetrazole and amine groups will have an affinity for the aqueous mobile phase, allowing for excellent retention and peak shape control.

  • Mobile Phase: A gradient of acetonitrile in water is used to effectively elute the compound. The addition of 0.1% formic acid is critical; it serves to acidify the mobile phase, ensuring that the amine group on the propargylamine moiety is consistently protonated, which leads to sharper chromatographic peaks and enhanced ionization efficiency in the MS source.[3]

Step-by-Step LC Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Ramp linearly from 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Methodology

The goal of the MS analysis is to confirm the molecular weight of the analyte and to generate structurally informative fragment ions through tandem mass spectrometry (MS/MS).

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar and semi-polar molecules like the target compound. Positive ion mode is selected to detect the protonated molecule, [M+H]⁺, which is readily formed due to the basicity of the exocyclic amine.

  • Fragmentation: Collision-Induced Dissociation (CID) is a technique where ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[6] This collision converts kinetic energy into internal energy, causing the precursor ion to fragment at its weakest bonds, providing structural insights.

Step-by-Step MS Protocol:

  • Mass Spectrometer: A tandem mass spectrometer such as a Triple Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.

  • Ionization Mode: ESI, Positive.

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 50 to 500 to detect the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (precursor ion, m/z 215.1) and fragment it using a normalized collision energy (NCE) range of 15-45 eV to observe the resulting product ions.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): 600 L/hr at 350 °C.

Part 2: Fragmentation Analysis and Mechanistic Comparison

Upon CID, the protonated molecule ([M+H]⁺, m/z 215.1) undergoes fragmentation through several competing pathways. The most characteristic fragmentation of 1,5-disubstituted tetrazoles involves the elimination of a stable neutral molecule from the tetrazole ring.[2]

Primary Fragmentation Pathway: Elimination of Molecular Nitrogen

The most favorable and diagnostically significant fragmentation pathway for protonated 1,5-disubstituted tetrazoles is the extrusion of molecular nitrogen (N₂).[4][7] This is due to the high thermodynamic stability of N₂ gas.

  • [M+H]⁺ → [M+H-N₂]⁺ + N₂

  • m/z 215.1 → m/z 187.1

This primary fragmentation results in a highly abundant product ion at m/z 187.1 . This ion is a critical marker for the presence of the tetrazole ring. Subsequent fragmentation of this ion provides further structural detail.

Secondary and Competing Fragmentation Pathways

From the primary fragment ion at m/z 187.1, or from the precursor ion itself, several other cleavages occur, primarily centered around the propargylamine and phenyl substituents. These pathways are compared in the table and diagram below.

Table 1: Proposed Major Fragment Ions and Their Origins

Observed m/zCalculated MassProposed FormulaFragmentation OriginMechanistic Description
215.1215.1072[C₁₀H₁₁N₆]⁺Precursor IonProtonated molecule [M+H]⁺
187.1187.1024[C₁₀H₁₁N₄]⁺[M+H]⁺ - N₂Primary Fragmentation: Loss of N₂ from the tetrazole ring.[4][7]
118.1118.0664[C₇H₈N₂]⁺[M+H]⁺ - C₃H₃N₄Cleavage of the tetrazole ring and propargyl group.
91.191.0548[C₆H₅N]⁺[M+H-N₂]⁺ - C₄H₆N₂Loss of the remaining heterocyclic portion after N₂ extrusion.
77.177.0391[C₆H₅]⁺[M+H]⁺ - C₄H₆N₆Cleavage of the bond between the phenyl ring and the tetrazole nitrogen.

Visualizing the Dominant Fragmentation Cascade

The relationships between these fragments are best understood visually. The following diagram, generated using DOT language, illustrates the primary fragmentation cascade initiated by the loss of N₂.

Fragmentation_Pathway M [M+H]⁺ C₁₀H₁₁N₆⁺ m/z 215.1 F1 [M+H-N₂]⁺ C₁₀H₁₁N₄⁺ m/z 187.1 M->F1 - N₂ (28 Da) (Primary Pathway) F3 [C₆H₅]⁺ m/z 77.1 M->F3 - C₄H₆N₆ F4 [C₇H₈N₂]⁺ m/z 118.1 M->F4 - C₃H₃N₄ F2 [C₆H₅N]⁺ m/z 91.1 F1->F2 - C₄H₆N₂

Caption: Proposed fragmentation pathway for protonated 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine.

Comparison with Alternative Scenarios
  • Positive vs. Negative Ion Mode: While positive ion mode is superior for this compound, analysis in negative ion mode would yield a deprotonated molecule [M-H]⁻ at m/z 213.1. The characteristic fragmentation in negative mode for tetrazoles is also the loss of N₂, which would produce a fragment at m/z 185.1.[2] However, the sensitivity is generally much lower for compounds with basic amine sites.

  • Loss of Hydrazoic Acid (HN₃): In some 5-substituted 1H-tetrazoles, a loss of HN₃ (43 Da) can be observed in positive ion mode.[2][5] For the target compound, this would result in a fragment at m/z 172.1. The presence or absence of this fragment can help distinguish between different tetrazole isomers. For 1,5-disubstituted tetrazoles like the one studied here, the N₂ loss is typically dominant.

  • Comparison to Electron Ionization (EI): In a GC-MS context using EI, fragmentation would be far more extensive, and the molecular ion peak might be weak or absent.[4] EI-MS studies on similar tetrazoles show complex rearrangements and multiple bond cleavages, making it less suitable for initial characterization compared to the softer ionization of ESI.[4]

Conclusion

The LC-MS/MS analysis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is a powerful method for its unequivocal identification. The combination of a well-defined chromatographic separation with tandem mass spectrometry provides orthogonal data points: retention time and a characteristic fragmentation pattern. The key diagnostic feature under positive mode ESI-CID is the initial neutral loss of N₂ (28 Da) from the protonated molecule (m/z 215.1) to yield a stable product ion at m/z 187.1. Subsequent fragmentations involving the phenyl and propargylamine side chains further confirm the structure. This guide provides a scientifically grounded, reproducible protocol and a comparative fragmentation analysis that can be confidently applied by researchers in pharmaceutical development and chemical synthesis for the characterization of this and related tetrazole derivatives.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link][1][5]

  • Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Publishing. Available at: [Link][8]

  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link][2]

  • Reis, F. S., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3236. Available at: [Link][4]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Journal of Chemistry. Available at: [Link][9]

  • A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. ResearchGate. Available at: [Link][10]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link][11]

  • Interpreting the fragmentation pattern of the mass spectrum of propylamine. Doc Brown's Chemistry. Available at: [Link][12]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link][7]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available at: [Link][13]

  • Collision-induced dissociation. Wikipedia. Available at: [Link][6]

Sources

Validation

Evaluating the thermal stability of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine compared to other tetrazoles

Executive Summary The thermal stability of functionalized tetrazoles is a critical parameter dictating their viability in applications ranging from high-energy-density materials (HEDMs) to pharmaceutical intermediates an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermal stability of functionalized tetrazoles is a critical parameter dictating their viability in applications ranging from high-energy-density materials (HEDMs) to pharmaceutical intermediates and click-chemistry synthons. This guide evaluates the thermal degradation profile of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine —a highly functionalized molecule featuring a tetrazole core, an electron-withdrawing 1-phenyl ring, and a reactive propargylamino group. By comparing its thermodynamic behavior against baseline tetrazoles (e.g., 5-aminotetrazole and 1-phenyltetrazole), researchers can accurately predict its processing limits, shelf-life, and decomposition kinetics.

Mechanistic Causality of Thermal Degradation

To understand the thermal stability of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine, we must deconstruct the molecule into its three primary structural domains and analyze their individual thermodynamic contributions:

  • The Tetrazole Core: Tetrazoles are inherently energy-rich due to enormous ring tension and the high positive enthalpy of formation associated with their nitrogen-nitrogen bonds[1]. The primary driving force for their decomposition is the thermodynamically highly favorable extrusion of diatomic nitrogen ( N2​ ).

  • The 1-Phenyl Substitution: The introduction of an aryl group at the N1 position alters the electronic distribution of the tetrazole ring. The electron-withdrawing nature of the phenyl ring weakens the N1-N2 and N3-N4 bonds. Consequently, 1-aryltetrazoles typically undergo ring-opening and decomposition between 190 °C and 240 °C, yielding phenyl isonitriles and N2​ [2].

  • The Propargylamino Group ( −NH−CH2​−C≡CH ): The terminal alkyne is highly reactive. Under thermal stress, propargyl groups can undergo exothermic cross-linking or oligomerization. This localized alkyne reactivity often acts as an early thermal trigger, slightly lowering the initial onset temperature of decomposition ( Td​ ) compared to unsubstituted 5-aminotetrazoles, while simultaneously stabilizing the resulting solid residue through the formation of a polymeric network[3].

In standard 5-aminotetrazole (5-AT), decomposition occurs via two competing unimolecular pathways: the elimination of HN3​ and cyanamide ( NH2​CN ), or the elimination of N2​ and methyl azide[4]. However, the bulky, reactive propargyl and phenyl substituents in our target molecule sterically and electronically favor the N2​ extrusion pathway coupled with alkyne cross-linking.

Comparative Thermal Stability Data

The following table synthesizes quantitative Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data, comparing the target compound against structural analogues to isolate the effect of each functional group.

CompoundDecomposition Onset ( Td​ )Peak Exo/EndothermPrimary Evolved Gases (EGA)Structural Impact on Stability
5-Aminotetrazole (5-AT) 200–210 °C~205 °C (Exo) N2​ , HN3​ , NH3​ , HCN Baseline stability; strong intermolecular H-bonding[5].
1-Phenyl-1H-tetrazole 190–240 °C~215 °C (Exo) N2​ , Phenyl isocyanidePhenyl ring lowers activation energy for N1-N2 cleavage[2].
N-Propargyl Tetrazoles 165–220 °C~180 °C (Exo) N2​ , Alkyne fragmentsAlkyne reactivity lowers Td​ ; promotes solid-state cross-linking[3].
1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine 160–190 °C ~175 °C (Exo) N2​ , Phenyl isocyanide Combined electron-withdrawal (phenyl) and reactivity (propargyl) result in the lowest relative Td​ .

*Values are extrapolated ranges based on the established kinetic behavior of 1-phenyl-5-aminotetrazoles and propargyl-substituted azoles.

Self-Validating Experimental Protocol: STA-EGA Workflow

To empirically validate the thermal stability of tetrazole derivatives, a self-validating Simultaneous Thermal Analysis (STA) coupled with Evolved Gas Analysis (EGA) must be employed. This protocol ensures that mass loss (TGA) is perfectly time-synchronized with caloric events (DSC), while FTIR identifies the exact mechanistic pathway (e.g., N2​ vs. HN3​ elimination)[6].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 1.5 ± 0.1 mg of the crystalline tetrazole into a standard aluminum crucible.

    • Causality: Low sample mass prevents self-heating thermal runaway (a common artifact in highly energetic high-nitrogen compounds)[4].

  • Crucible Configuration: Seal the crucible with a pierced aluminum lid (pinhole diameter ~50 µm).

    • Causality: The pinhole allows evolved gases to escape, preventing pressure buildup that could rupture the pan or artificially shift the reaction equilibrium, while maintaining a uniform thermal micro-environment[7].

  • Atmospheric Control: Purge the furnace with high-purity, dry Nitrogen ( N2​ ) at a constant flow rate of 100 mL/min.

    • Causality: An inert atmosphere ensures that the recorded mass loss is strictly due to unimolecular thermal decomposition, eliminating oxidative degradation artifacts[6].

  • Thermal Programming:

    • Isothermal Step: Hold at 40 °C for 10 minutes to stabilize the microbalance and heat flow baselines.

    • Dynamic Heating: Ramp from 40 °C to 400 °C at a strict heating rate of 10 K/min.

  • Evolved Gas Analysis (EGA-FTIR): Route the exhaust through a transfer line heated to 200 °C into an FTIR spectrometer.

    • Causality: Heating the transfer line prevents the condensation of heavy volatile fragments (like phenyl isocyanide) before they reach the IR gas cell, ensuring a complete mechanistic picture.

Degradation Pathway Visualization

The following diagram maps the bifurcated thermal degradation pathways of the target molecule, illustrating the competition between tetrazole ring rupture and alkyne cross-linking.

G Target 1-Phenyl-N-(prop-2-yn-1-yl)- 1H-1,2,3,4-tetrazol-5-amine Heat Thermal Stress (>160 °C) Target->Heat Path1 Pathway 1: Tetrazole Ring Rupture (N1-N2 / N3-N4 Cleavage) Heat->Path1 Primary Degradation Path2 Pathway 2: Alkyne Cross-linking (Propargyl Group) Heat->Path2 Secondary/ Concurrent Gas Evolved Gases: N2, Phenyl Isocyanide Path1->Gas Solid1 Condensed Phase: Melamine-like Residue Path1->Solid1 Solid2 Condensed Phase: Polymeric Alkyne Network Path2->Solid2

Figure 1: Proposed thermal degradation pathways for propargyl-substituted 1-phenyltetrazoles.

References

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties Source: PMC (National Institutes of Health) URL:[Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability Source: MDPI URL:[Link]

  • Insights into thermochemistry, kinetics, and pyrolysis behavior of green gas generator 5-aminotetrazole by experiment and theory Source: Diva-Portal URL:[Link]

  • Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole Source: ResearchGate URL:[Link]

  • Thermal decomposition of triazolo- and tetrazoloterazines Source: ResearchGate URL:[Link]

  • Features of thermal decomposition of N-substituted tetrazoles Source: ResearchGate URL:[Link]

  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

A Prospective In Vivo Efficacy Analysis: 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine Poised Against Standard-of-Care Inhibitors

This guide provides a comparative framework for evaluating the in vivo efficacy of the novel investigational compound, 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, a member of the promising tetrazole class of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative framework for evaluating the in vivo efficacy of the novel investigational compound, 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine, a member of the promising tetrazole class of anticancer agents. While direct in vivo data for this specific molecule is not yet publicly available, this document synthesizes the known mechanisms of tetrazole derivatives and outlines a rigorous, scientifically-grounded protocol for its comparison against established standard-of-care inhibitors in relevant preclinical cancer models.

The tetrazole scaffold has garnered significant interest in medicinal chemistry due to its unique physicochemical properties. Functioning as a bioisostere for carboxylic acids, the tetrazole ring can enhance metabolic stability and improve binding affinity to biological targets.[1][2] Emerging research suggests that tetrazole derivatives exert their anticancer effects through multifaceted mechanisms, including the induction of DNA damage, inhibition of protein synthesis, and generation of oxidative stress.[1][3] Furthermore, specific derivatives have been shown to selectively target key apoptosis regulators like Bcl-2.[4]

This guide will focus on a prospective comparison with two widely used chemotherapeutic agents in preclinical and clinical settings: Paclitaxel for breast cancer models and Temozolomide (TMZ) for glioblastoma models. These standards were selected based on the promising in vitro activity of various tetrazole compounds against these cancer types.

Prospective Mechanism of Action: Phenyl-Tetrazole Derivatives

The anticancer activity of phenyl-tetrazole derivatives is hypothesized to stem from their ability to induce apoptosis and disrupt critical cellular processes in cancer cells. The phenyl group can be tailored to improve target specificity, while the tetrazole moiety contributes to the molecule's overall stability and pharmacokinetic profile. A probable mechanism involves the induction of intrinsic apoptosis pathways, potentially through the inhibition of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

Proposed_Mechanism_of_Action cluster_0 Cancer Cell PT Phenyl-Tetrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) PT->Bcl2 Inhibition Mito Mitochondrion Bcl2->Mito Blocks CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway initiated by a phenyl-tetrazole derivative.

Comparative In Vivo Efficacy Study Design

To rigorously assess the therapeutic potential of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine (herein referred to as "PT-1"), a well-controlled in vivo study is essential. The use of patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice is a standard and reliable approach for preclinical evaluation.[5][6][7]

Experimental Workflow

The following diagram outlines the critical steps for a comparative in vivo efficacy study. This workflow ensures robust and reproducible data collection for a head-to-head comparison of PT-1 with a standard-of-care agent.

Experimental_Workflow cluster_workflow In Vivo Efficacy Workflow start Select Relevant Cancer Cell Line (e.g., MCF-7, U-87 MG) implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size (~100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Treatment: - Vehicle Control - Standard Inhibitor - PT-1 (Multiple Doses) randomize->treat monitor Monitor: - Tumor Volume - Body Weight - Clinical Signs treat->monitor endpoint Endpoint Reached (e.g., Tumor Volume >1500 mm³ or Pre-defined Time) monitor->endpoint collect Collect Tumors and Tissues for Analysis endpoint->collect analyze Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Biomarker Analysis collect->analyze end Conclusion on Comparative Efficacy analyze->end

Caption: Standard workflow for a preclinical in vivo anticancer efficacy study.

Scenario 1: Comparison with Paclitaxel in a Breast Cancer Model

Rationale: Paclitaxel is a first-line chemotherapeutic agent for breast cancer that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[8] Comparing PT-1 to Paclitaxel provides a benchmark against a clinically relevant and potent standard.

Detailed Experimental Protocol
  • Cell Line and Animal Model:

    • Cell Line: MCF-7 (human breast adenocarcinoma, estrogen receptor-positive). This is a well-characterized cell line used extensively in breast cancer research.

    • Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old. Their immunodeficient status allows for the growth of human tumor xenografts.

  • Tumor Implantation and Growth:

    • MCF-7 cells (5 x 10⁶ cells in a 1:1 mixture of media and Matrigel) are implanted subcutaneously into the right flank of each mouse.

    • Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Groups and Dosing:

    • Mice are randomized into treatment groups (n=8-10 mice per group) to ensure a similar average starting tumor volume.

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve PT-1 and Paclitaxel (e.g., saline or a solution containing DMSO and/or Tween 80).

    • Group 2 (Standard Inhibitor): Paclitaxel administered at a clinically relevant dose (e.g., 15-20 mg/kg, intravenously) on a defined schedule (e.g., once weekly).[8]

    • Group 3 & 4 (PT-1): PT-1 administered at two different dose levels (e.g., 25 mg/kg and 50 mg/kg, route to be determined by solubility and preliminary toxicology studies) daily or on an optimized schedule.

  • Monitoring and Endpoints:

    • Tumor volume and mouse body weight are measured 2-3 times per week. Body weight loss is a key indicator of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.

    • TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Benchmark Efficacy Data for Standard Inhibitor: Paclitaxel

The following table summarizes representative in vivo data for Paclitaxel to serve as a benchmark for the prospective evaluation of PT-1.

Standard Inhibitor Cancer Model Dose and Schedule Tumor Growth Inhibition (TGI) Reference
PaclitaxelMCF-7 Breast Cancer Xenograft15 mg/kg, IV, weeklySignificant tumor growth delay compared to untreated controls.[9][8]
Paclitaxel (Nanoparticle formulation)MAXF 1384 Breast Cancer Xenograft1/2 MTDSignificant (P < 0.05) tumor inhibition compared to solvent-based paclitaxel.[10][10]

Scenario 2: Comparison with Temozolomide in a Glioblastoma Model

Rationale: Temozolomide (TMZ) is the standard-of-care alkylating agent for glioblastoma (GBM), a highly aggressive brain tumor.[11][12] Demonstrating efficacy in a TMZ-resistant or sensitive GBM model would be a significant finding for PT-1.

Detailed Experimental Protocol
  • Cell Line and Animal Model:

    • Cell Line: U-87 MG or patient-derived GBM cell lines (e.g., GBM10), which can be TMZ-sensitive or resistant.[11][12]

    • Animal Model: Athymic nude mice. For intracranial models, which better mimic the human disease, cells are implanted directly into the brain.

  • Tumor Implantation and Growth:

    • Orthotopic Model: U-87 MG cells (e.g., 2.5 x 10⁵ cells) are stereotactically injected into the striatum of the mouse brain.

    • Tumor growth is monitored using non-invasive bioluminescence imaging (if cells are luciferase-tagged) or by observing clinical symptoms.

  • Treatment Groups and Dosing:

    • Treatment is initiated 5-7 days post-implantation.

    • Group 1 (Vehicle Control): Administered with the appropriate vehicle.

    • Group 2 (Standard Inhibitor): Temozolomide administered at a standard preclinical dose (e.g., 50-100 mg/kg, oral gavage) for 5 consecutive days.[13]

    • Group 3 & 4 (PT-1): PT-1 administered at two different dose levels. The ability of PT-1 to cross the blood-brain barrier would be a critical factor for its efficacy in this model.

  • Monitoring and Endpoints:

    • The primary endpoint is overall survival. Mice are monitored daily for signs of neurological impairment or significant weight loss, which are humane endpoints for euthanasia.

    • Survival data is typically presented as a Kaplan-Meier curve, and the median survival time for each group is compared.

Benchmark Efficacy Data for Standard Inhibitor: Temozolomide

The following table provides a summary of representative in vivo data for Temozolomide.

Standard Inhibitor Cancer Model Dose and Schedule Outcome Reference
TemozolomideGBM10 Intracranial Xenograft (TMZ-resistant)5-day cyclesModest survival benefit as a single agent.[11][11][12]
TemozolomideU-87 MG Glioblastoma Xenograft0.9 mg/kg, daily, oralSignificant tumor volume inhibition (92%) at day 56.[14][14]
TemozolomideU87-TR (TMZ-resistant) XenograftN/ACombination with SN-38 microparticles improved survival over TMZ alone.[15][15]

Conclusion and Future Directions

While direct comparative data for 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is pending, the broader class of tetrazole derivatives holds considerable promise as a source of novel anticancer agents.[2] The proposed in vivo study designs provide a robust framework for a head-to-head comparison against current standards of care, Paclitaxel and Temozolomide.

The key determinants of success for PT-1 will be its ability to demonstrate superior or synergistic efficacy, a favorable safety profile (minimal impact on body weight), and, particularly for glioblastoma, the ability to penetrate the blood-brain barrier. Positive outcomes from such rigorous preclinical evaluations would provide a strong rationale for advancing this and similar phenyl-tetrazole derivatives into further development as next-generation cancer therapeutics.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. [Link]

  • Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. Journal of Neurosurgery. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist. PubMed. [Link]

  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. IntechOpen. [Link]

  • Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator. Scientific Reports. [Link]

  • Efficacy of Temozolomide and Aldoxorubicin combination in U87-luc glioblastoma xenograft mice model. Neuro-Oncology Advances. [Link]

  • Discordant In Vitro and In Vivo Chemopotentiating Effects of the PARP Inhibitor Veliparib in Temozolomide-Sensitive versus -Resistant Glioblastoma Multiforme Xenografts. Clinical Cancer Research. [Link]

  • Early Increases in Breast Tumor Xenograft Water Mobility in Response to Paclitaxel Therapy Detected by Non-Invasive Diffusion Magnetic Resonance Imaging. Neoplasia. [Link]

  • Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts. PubMed. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. [Link]

  • Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle. MDPI. [Link]

  • In-vivo effects of oral paclitaxel in the xenograft model. ResearchGate. [Link]

  • [89Zr]-Pertuzumab PET Imaging Reveals Paclitaxel Treatment Efficacy Is Positively Correlated with HER2 Expression in Human Breast Cancer Xenograft Mouse Models. MDPI. [Link]

  • Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity. PLOS ONE. [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. Clinical Pharmacology & Therapeutics. [Link]

  • Tetrazole-Derivatives-as-Promising-Anticancer-Agents.pdf. ResearchGate. [Link]

  • Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Cancer. [Link]

  • 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry. [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate. [Link]

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. Taylor & Francis Online. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. [Link]

Sources

Validation

X-ray crystallography validation of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine structure

Structural Validation of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine: A Comparative Guide Executive Summary In modern medicinal chemistry and materials science, 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine: A Comparative Guide

Executive Summary

In modern medicinal chemistry and materials science, 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine serves as a highly functionalized scaffold. The tetrazole core provides exceptional metabolic stability and acts as a bioisostere for carboxylic acids, while the propargyl (prop-2-yn-1-yl) amine at the 5-position provides a versatile terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1].

However, validating the exact structure of heavily substituted tetrazoles presents a formidable analytical challenge. Tetrazoles are notorious for existing in dynamic tautomeric equilibria and undergoing Dimroth rearrangements—a process where substituents at the 1- and 5-positions can migrate under specific synthetic conditions[2]. Relying on standard spectroscopic methods can lead to catastrophic structural misassignments. As a Senior Application Scientist, I present this guide to objectively compare analytical modalities and provide a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol to unambiguously confirm this molecule's 3D architecture.

The Structural Ambiguity Challenge: Why Standard Modalities Fall Short

While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of the synthetic laboratory, it struggles with the dense nitrogen environment of tetrazoles. The 1 H and 13 C NMR spectra of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine will readily confirm the presence of the phenyl ring and the propargyl group (notably the terminal alkyne proton at ~2.5 ppm). However, the tetrazole core itself lacks attached protons.

Determining the exact regioisomer (e.g., differentiating the 1H- from the 2H-tetrazole tautomer) or proving that a Dimroth rearrangement has not occurred requires complex, indirect 15 N-labeling and 2D 13 C- 15 N J-coupling experiments[3]. Furthermore, the inherent lability of N-N bonds in solution can lead to transient species that obscure the true ground-state structure, making solid-state validation imperative for regulatory and developmental confidence[4].

Comparative Performance of Validation Modalities

To objectively evaluate the best approach for structural confirmation, the table below compares the performance of SCXRD against routine analytical alternatives.

ModalityPrimary Data OutputIsomer/Tautomer ResolutionPropargyl Group ValidationSelf-Validation Metric
SCXRD (Gold Standard) Absolute 3D atomic coordinates & electron densityUnambiguous. Directly measures exact N-N bond lengths to confirm the 1H-isomer.Confirms exact spatial orientation and C≡C bond length (1.18 Å).Crystallographic R1​ < 0.05, Goodness-of-Fit (GoF) 1.0.
NMR ( 1 H, 13 C, 2D) Chemical shifts, scalar connectivityIndirect. Cannot definitively assign the tetrazole fusion mode without 15 N labeling.Identifies alkyne C-H shift (~2.5 ppm) and carbon shifts.Signal-to-noise ratio, precise peak integration.
HRMS Exact mass ( m/z ), molecular formulaNone. Isomers and Dimroth rearrangement products are isobaric.Confirms presence of propargyl mass fragment.Mass error < 5 ppm.
FT-IR Functional group vibrational frequenciesPoor. Overlapping N=N and C=N bands mask the core structure.Identifies terminal alkyne C≡C (~2100 cm⁻¹) and C-H (~3200 cm⁻¹).Background subtraction baseline clarity.

Causality & Experimental Design: The SCXRD Protocol

To establish a self-validating system for the absolute structural determination of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine, the following crystallographic workflow must be strictly adhered to. Every step is designed with internal quality checks to ensure the final 3D model is an undeniable representation of the physical molecule.

Step 1: Thermodynamic Crystal Engineering (Vapor Diffusion)
  • Procedure: Dissolve 10 mg of the purified compound in a minimum volume of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing an anti-solvent like n -hexane.

  • Causality: The molecule contains both a rigid phenyl-tetrazole core and a flexible propargyl tail. Fast evaporation leads to kinetic trapping, yielding amorphous powders. Slow vapor diffusion of the non-polar anti-solvent into the polar solvent reduces the system's kinetic energy gradually, favoring the thermodynamic product: a highly ordered single crystal.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. Complete extinction of light at specific rotation angles confirms the single-crystal nature and the absence of twinning.

Step 2: Cryogenic X-Ray Diffraction Data Collection
  • Procedure: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using paratone oil. Flash-freeze the sample to 100 K under a continuous liquid nitrogen stream. Collect a full sphere of data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality: Data must be collected at cryogenic temperatures to minimize the thermal motion of the atoms. Reducing the Debye-Waller factor is particularly critical for resolving the exact position of the terminal alkyne proton and accurately measuring the alternating N-N bond lengths of the tetrazole ring.

  • Self-Validation: During data integration, the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05, confirming the internal consistency of the diffraction data.

Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Solve the phase problem using dual-space direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically (as thermal ellipsoids).

  • Causality: Direct methods exploit probabilistic relationships between structure factors to generate the initial electron density map without bias. Anisotropic refinement accounts for directional thermal motion, ensuring the propargyl tail's flexibility is accurately modeled.

  • Self-Validation: The model is mathematically validated by the residual factor ( R1​ ). An R1​ < 0.05 and a Goodness-of-Fit (S) near 1.0 prove that the proposed 3D atomic model perfectly explains the observed raw electron density map.

Structural Validation Workflow

Workflow Start 1-Phenyl-N-(prop-2-yn-1-yl) -1H-tetrazol-5-amine NMR NMR / IR / MS (Preliminary Screening) Start->NMR Bulk Analysis Crystal Single Crystal Growth (Vapor Diffusion) Start->Crystal Purified Sample Ambiguity Isomeric Ambiguity (Dimroth Rearrangement) NMR->Ambiguity Inconclusive 3D Data Ambiguity->Crystal Requires SCXRD Diffraction X-Ray Diffraction (100 K, Mo Kα) Crystal->Diffraction High-Quality Crystal Solution Structure Solution & Refinement (SHELXT / SHELXL) Diffraction->Solution Electron Density Map Validation Absolute 3D Structure (Exact N-N & C≡C Bond Lengths) Solution->Validation R1 < 0.05

Workflow for the structural validation of 1-Phenyl-N-(prop-2-yn-1-yl)-1H-tetrazol-5-amine.

References

  • Controlling Pd-Catalyzed N-Arylation and Dimroth Rearrangement in the Synthesis of N,1-Diaryl-1H-tetrazol-5-amines. ACS Publications. 2

  • Selective 15N-Labeling and Analysis of 13C−15N J Couplings as an Effective Tool for Studying the Structure and Azide−Tetrazole Equilibrium. ACS Publications. 3

  • Structural verification of a tetrahydrotetrazole compound. PubMed. 4

  • Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. PMC. 1

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine. The procedures outlined are designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine. The procedures outlined are designed for researchers, scientists, and drug development professionals. The primary directive is to ensure personnel safety and regulatory compliance by treating this compound as a reactive and potentially energetic hazardous waste.

Immediate Action Directive

Due to its chemical structure, featuring both a high-nitrogen tetrazole ring and a reactive terminal alkyne, 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine must be managed as a potentially explosive and reactive hazardous waste . On-site chemical neutralization is strongly discouraged due to the risk of initiating an uncontrolled, energetic decomposition. The only approved disposal pathway is through your institution's Environmental Health and Safety (EHS) department for final disposition by a licensed hazardous waste contractor.

In-Depth Hazard Analysis: A Tale of Two Moieties

The significant hazard profile of this molecule is a direct consequence of its two key functional groups: the 1-phenyl-tetrazole system and the N-(prop-2-yn-1-yl) (propargyl) substituent. Understanding the risks associated with each is critical to safe handling.

The Tetrazole Ring: An Energetic Core

The tetrazole ring is a high-nitrogen heterocyclic system known for its energetic properties.[1] Compounds containing this moiety are often classified as energetic materials due to their large positive heats of formation.

  • Thermal Instability: Phenyl-substituted tetrazoles have been shown to decompose exothermically at elevated temperatures, typically between 190–240 °C, releasing nitrogen gas (N₂) and forming isonitrile species.[2][3] This decomposition can be rapid and violent.

  • Sensitivity to Initiation: Tetrazole-containing compounds can be sensitive to heat, friction, or mechanical shock, potentially leading to explosive decomposition.[4][5] While the sensitivity of this specific molecule is not fully characterized, it must be handled as if it were sensitive.

  • Formation of Explosive Salts: Some tetrazoles can form highly sensitive and explosive heavy metal salts.[5][6] Contact with metals such as copper, lead, mercury, or even iron rust in drainpipes should be strictly avoided.[7]

The Propargyl Group: A Reactive Handle

The propargyl group contains a terminal alkyne, a functional group with distinct reactivity and associated hazards.

  • Reactivity: The terminal C-H bond on the alkyne is acidic and highly reactive.[8][9] This makes it susceptible to a variety of unintended reactions.

  • Formation of Explosive Acetylides: A primary concern with terminal alkynes is their ability to react with certain metals, particularly heavy metals like copper, silver, and mercury, to form explosive metal acetylides. This is a critical consideration for waste storage and disposal, as contact with metal containers or fixtures could present a significant danger.

  • Irritant and Toxic Properties: The propargylamine substructure is known to be an irritant to the skin, eyes, and respiratory system.[10][11] The hydrochloride salt is classified as harmful if swallowed and can cause skin and eye irritation.[11]

Personal Protective Equipment (PPE) Mandate

All handling and disposal preparation steps must be performed within a certified chemical fume hood. The following PPE is the minimum requirement:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before use.[12]Prevents skin contact with the potentially irritating and toxic compound.[4]
Eye Protection ANSI Z87.1-compliant chemical safety goggles and a full-face shield.[1]Protects against splashes and potential energetic release of material.
Body Protection Flame-retardant laboratory coat.Provides a barrier against spills and offers protection from potential flash events.[4]
Footwear Fully enclosed, chemical-resistant shoes.Protects feet from spills.

Spill Management Protocol

In the event of a small spill (<1 gram) within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Ensure PPE: Don the full PPE described in Section 3.

  • De-energize Ignition Sources: Remove any nearby heat sources or spark-producing equipment.[12]

  • Gentle Containment: Do NOT dry sweep the solid material. Gently cover the spill with a chemically inert absorbent material like vermiculite or sand.

  • Collection: Using only spark-proof tools (e.g., plastic or beryllium-copper), carefully scoop the mixture into the designated hazardous waste container (see Section 5).[5]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), ensuring the wipe is also placed in the hazardous waste container.

  • Report: Inform your laboratory supervisor and EHS department of the spill, even if it has been fully cleaned.

For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

Step-by-Step Waste Containment and Labeling Protocol

This protocol ensures waste is stored safely and is ready for collection by EHS personnel.

  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.[13]

    • CRITICAL: Do NOT use a metal container or a container with a metal lid to avoid the formation of explosive metal acetylides.[6]

    • Ensure the container is clean, dry, and in good condition.[14]

  • Transfer Waste:

    • Carefully transfer the waste chemical (solid or in solution) into the designated container using spark-proof tools.[4]

    • Avoid any actions that could cause friction, grinding, or shock.[4]

    • Do not fill the container to more than 80% of its capacity to allow for potential off-gassing or vapor expansion.[4]

  • Secure Closure: Tightly seal the container lid.

  • Affix Hazardous Waste Label:

    • The container must be labeled immediately upon the first addition of waste.[13][15]

    • Use your institution's official "Hazardous Waste" tag. The label must include, at a minimum:

      • The words "Hazardous Waste" .[15]

      • The full chemical name: "1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine" .[4]

      • Accurate hazard warnings: "Reactive," "Potentially Explosive," "Toxic," "Irritant" .[4]

      • The date of waste generation (the date waste was first added).[4]

      • The name and contact information of the principal investigator or responsible researcher.

  • Segregated Storage:

    • Store the labeled container in a designated and clearly marked Satellite Accumulation Area (SAA).[13][15]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15][16]

    • Segregate this waste from incompatible materials, especially strong oxidizing agents, strong acids, bases, and heavy metal compounds.[6]

    • Store away from heat, open flames, and direct sunlight.[1]

Formal Disposal Pathway: The EHS Partnership

The final and only acceptable disposal method is through professional channels.

  • Contact EHS: Once your waste container is approaching full or has been in storage for a designated period (typically 6-12 months, check your institutional policy), contact your EHS department to schedule a waste pickup.[4][16]

  • Provide Documentation: Furnish the EHS department with all necessary information, including the chemical name, quantity, and any available safety data.

  • Professional Collection: EHS will arrange for collection by a licensed environmental services company. These professionals will typically "lab pack" the container, placing it inside a larger drum with absorbent material for safe transport and final disposal, which is most often high-temperature incineration.[4][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-Phenyl-n-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine.

G Disposal Workflow for a Reactive Chemical start Waste Generation (Solid or Solution) container Select Compatible Container (HDPE or Glass, NO METAL) start->container Initiate Disposal transfer Careful Waste Transfer (Spark-Proof Tools) container->transfer label Affix Hazardous Waste Label (Name, Hazards, Date) transfer->label spill Spill Occurs transfer->spill storage Store in Designated SAA (Segregated, Secure) label->storage ehs_contact Schedule Pickup with Environmental Health & Safety (EHS) storage->ehs_contact Container Full or Time Limit Reached disposal Final Disposal by Licensed Vendor (e.g., Incineration) ehs_contact->disposal EHS Manages Transfer spill_protocol Execute Spill Protocol (Section 4) spill->spill_protocol Yes spill_protocol->container Containment Complete

Caption: Decision workflow for handling and disposing of reactive chemical waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [URL: https://www.epa.
  • Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Benchchem. [URL: https://www.benchchem.com/product/bchm10091/proper-disposal-procedures]
  • Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/product/bchm000573/proper-disposal-procedures]
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [URL: https://www.labmanager.com/safety/managing-hazardous-chemical-waste-in-the-lab-27083]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [URL: https://www.danielshealth.
  • Regulation of Laboratory Waste. American Chemical Society. [URL: https://www.acs.
  • 1H-TETRAZOLE - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?
  • 1-H-TETRAZOLE Safety Data Sheet. Bio-Fine. [URL: https://www.bio-fine.com/MSDS/1H-TETRAZOLE-MSDS.html]
  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/03730_msds.pdf]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [URL: https://cleanmanagement.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [URL: https://www.cdms.com/cal-osha-hazardous-waste-disposal-guidelines-a-comprehensive-overview/]
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2024/i/1-30]
  • Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. [URL: https://case.edu/ehs/sites/case.edu.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [URL: https://www.reed.edu/ehs/resource/assets/disposal-guide.pdf]
  • 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/1H-Tetrazole-cas-288-94-8.html]
  • An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate. [URL: https://www.researchgate.net/publication/271216997_An_experimental_and_theoretical_study_toward_the_synthesis_structure_and_thermal_decomposition_of_some_phenyl_tetrazoles]
  • Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC13147_msds.pdf]
  • Green Technologies for the Safe Disposal of Energetic Materials in the Environment. ResearchGate. [URL: https://www.researchgate.
  • 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/JP/en/assets/sds/H0896_JPE.pdf]
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Handling

Personal protective equipment for handling 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine

As a Senior Application Scientist, I recognize that handling highly functionalized, nitrogen-rich heterocycles requires moving beyond standard laboratory safety protocols. 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized, nitrogen-rich heterocycles requires moving beyond standard laboratory safety protocols. 1-Phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine is not a standard bench reagent; it is a specialized intermediate that combines two highly reactive moieties: a nitrogen-rich tetrazole core and a terminal alkyne (propargyl group).

To ensure your operational success and absolute safety, this guide is structured to provide the mechanistic reasoning behind every safety requirement, transforming routine compliance into a self-validating system of chemical survival.

Mechanistic Hazard Profiling

To understand the required Personal Protective Equipment (PPE) and handling protocols, we must first deconstruct the molecule's dual-threat architecture:

  • The Tetrazole Core ( CN4​ ): Tetrazoles possess a high heat of formation and are inherently energetic. Upon exposure to sufficient thermal or mechanical stimuli, the ring undergoes rapid, exothermic decomposition, releasing expanding nitrogen gas ( N2​ )[1]. This classifies the compound as a Potentially Explosive Compound (PEC)[2].

  • The Propargyl Group ( −CH2​−C≡CH ): Terminal alkynes are prone to forming highly unstable, shock-sensitive metal acetylides when exposed to heavy metals (specifically Copper, Silver, and Lead). Furthermore, the propargyl moiety has been explicitly utilized in literature to synthesize highly sensitive, laser-ignitable energetic coordination compounds[3].

Quantitative Hazard Profile (Propargyl-Tetrazole Derivatives)

The following table summarizes the typical sensitivity thresholds for propargyl-substituted tetrazoles, dictating the stringent operational limits required during handling[3].

Stimulus / PropertyTypical ThresholdMechanistic Hazard Implication
Impact Sensitivity (IS) <10 J Highly sensitive to dropping or mechanical shock.
Friction Sensitivity (FS) <120 N Sensitive to scraping; strictly mandates the use of non-metal tools.
Electrostatic Discharge (ESD) <0.1 J Spark-sensitive; requires static-dissipative PPE and grounded equipment.
Decomposition Temp ( Tdec​ ) ∼150–160∘C Risk of rapid, uncontained exothermic nitrogen gas evolution.

Mandatory PPE Matrix and Causality

Standard laboratory PPE is insufficient for handling dry PECs. Every piece of equipment must be selected to mitigate specific mechanistic triggers (friction, static, shrapnel).

PPE ComponentSpecificationCausality (The "Why")
Body Protection Flame-Resistant (FR) Nomex Lab Coat (NFPA 2112)Standard cotton/poly blends will melt or ignite during an energetic event. FR coats provide a critical thermal barrier against flash fires[2].
Hand Protection Heavy-duty Leather or Kevlar outer gloves over Nitrile baseNitrile provides chemical resistance, but Kevlar/Leather is mandatory to protect against glass shrapnel and friction-induced micro-detonations during handling.
Eye/Face Protection ANSI Z87.1 Splash Goggles + Polycarbonate Face ShieldGoggles protect against chemical splash, while the face shield provides ballistic protection against primary fragmentation if a reaction vessel ruptures.
Footwear ESD-Safe (Static Dissipative) FootwearTetrazole powders are highly sensitive to electrostatic discharge ( <0.1 J ). ESD footwear prevents the accumulation of static electricity on the operator's body.

Operational Workflows & Methodologies

The following workflows are designed to isolate the compound from its primary detonation triggers: friction, static, and incompatible metals.

Hazard_Mechanisms cluster_Propargyl Terminal Alkyne Hazard cluster_Tetrazole Nitrogen-Rich Core Hazard Compound 1-Phenyl-N-(prop-2-yn-1-yl) -1H-tetrazol-5-amine Propargyl Propargyl Group (-CH2-C≡CH) Compound->Propargyl Tetrazole Tetrazole Ring (CN4) Compound->Tetrazole HeavyMetals Contact with Heavy Metals (Cu, Ag, Pb) Propargyl->HeavyMetals Acetylide Explosive Metal Acetylide Formation HeavyMetals->Acetylide Stimuli Friction, Shock, or Electrostatic Discharge Tetrazole->Stimuli Detonation Rapid N2 Evolution & Detonation Stimuli->Detonation

Mechanistic hazard pathways of propargyl-tetrazole derivatives.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Workspace Preparation: Clear the fume hood of all combustible materials and heavy metal salts (especially copper, silver, and lead). Lower the sash to the minimum workable height and place a heavy polycarbonate blast shield directly in front of the analytical balance.

  • Static Dissipation: Ensure you are wearing ESD-safe footwear. Wipe down the balance area and the exterior of the chemical container with a damp, lint-free cloth to dissipate ambient static charge.

  • Tool Selection (Critical): Use only Teflon, ceramic, or conductive plastic spatulas. Never use stainless steel, brass, or copper spatulas. Scraping a metal spatula against a glass vial can provide the <120 N of friction required to initiate a detonation[2].

  • Transfer: Weigh the compound into a pre-tared, static-free weighing boat. Do not forcefully scrape or crush crystalline clumps.

  • Immediate Solvation: Whenever possible, immediately dissolve the compound in your reaction solvent. Tetrazoles are significantly desensitized and safer to handle when in a dilute solution rather than as dry powders[2].

Decontamination and Disposal Plan

Improper disposal of energetic materials often leads to delayed reactions in waste carboys, resulting in catastrophic over-pressurization[4].

Disposal_Plan Waste Tetrazole/Alkyne Chemical Waste Segregation Strict Segregation: Keep away from Heavy Metals (Cu, Ag, Pb) Waste->Segregation Dilution Dilution Protocol: Store as dilute solution (<5%) to prevent friction Segregation->Dilution Labeling Label as PEC (Potentially Explosive Compound) Dilution->Labeling Pickup Professional EHS Explosives Disposal Labeling->Pickup

Procedural workflow for the safe disposal of energetic tetrazole waste.

Step-by-Step Methodology: Waste Handling
  • Quenching & Dilution: Never dispose of the pure, dry compound directly into a waste bin. Dilute any unreacted material or mother liquor to a concentration of <5% in an appropriate, compatible organic solvent.

  • Strict Segregation: Transfer the dilute solution into a dedicated, chemically compatible waste container. Crucial: Verify that this container has never held heavy metal waste (e.g., copper catalysts from click chemistry) to prevent the slow, in-situ formation of explosive metal acetylides.

  • Vented Storage: Store the waste container in a cool, dark, and spark-free environment. Do not tighten the cap completely; use a vented cap to allow for potential off-gassing and prevent over-pressurization[4].

  • EHS Handover: Clearly label the container as "Potentially Explosive Compound (PEC) Waste." Contact your Environmental Health and Safety (EHS) department for specialized explosives waste pickup. Do not attempt to chemically neutralize bulk quantities of energetic materials independently.

References

  • Potentially Explosive Compounds (PECs)
  • Source: fau.
  • Source: researchgate.
  • Source: frontiersin.

Sources

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